molecular formula C11H14N2O2 B1343860 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid CAS No. 658712-81-3

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Cat. No.: B1343860
CAS No.: 658712-81-3
M. Wt: 206.24 g/mol
InChI Key: RFHWDIVYIDWUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWDIVYIDWUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622198
Record name 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658712-81-3
Record name 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a key building block in the synthesis of various therapeutic agents, notably as an antagonist for integrin receptors such as αvβ3 and αvβ6. This document outlines the predicted and expected spectroscopic characteristics, a plausible synthetic pathway, and the relevant biological signaling pathways associated with its mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound (C₁₁H₁₄N₂O₂) is a bicyclic heteroaromatic compound featuring a propanoic acid side chain. Its core structure, the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety, provides a rigid scaffold that is crucial for its interaction with biological targets. The propanoic acid functional group enhances its pharmacokinetic properties, including solubility. The compound has a molecular weight of 206.24 g/mol and is identified by the CAS number 658712-81-3. Its role as a key intermediate in the development of integrin antagonists underscores the importance of a thorough understanding of its structural and chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
CAS Number 658712-81-3
Appearance Predicted: White to off-white solid
Boiling Point 416.313 °C at 760 mmHg
Density 1.217 g/cm³
Flashing Point 205.579 °C

Structure and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the following sections detail the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Chemical Structure

Caption: Chemical structure of the title compound.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0broad singlet1H-COOH
~7.0 - 7.5doublet1HAromatic CH (position 3)
~6.5 - 7.0doublet1HAromatic CH (position 4)
~4.5 - 5.0broad singlet1H-NH-
~3.4 - 3.6triplet2H-CH₂- (position 5)
~2.8 - 3.0triplet2H-CH₂- (position 7)
~2.6 - 2.8triplet2H-CH₂-CH₂COOH
~2.4 - 2.6triplet2H-CH₂-CH₂COOH
~1.8 - 2.0multiplet2H-CH₂- (position 6)
Predicted ¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~175-COOH
~158Aromatic C (position 2)
~148Aromatic C (position 8a)
~138Aromatic CH (position 4)
~120Aromatic CH (position 3)
~118Aromatic C (position 4a)
~45-CH₂- (position 7)
~42-CH₂- (position 5)
~35-CH₂-CH₂COOH
~30-CH₂-CH₂COOH
~25-CH₂- (position 6)
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. These are summarized in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
~3200MediumN-H stretch (secondary amine)
2950 - 2850Medium-StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C and C=N stretch (aromatic)
~1300MediumC-N stretch
~1250MediumC-O stretch
~920BroadO-H bend (out-of-plane)
Predicted Mass Spectrometry Data

In a mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns are also predicted.

m/zAssignment
206[M]⁺ (Molecular Ion)
189[M - OH]⁺
161[M - COOH]⁺
133[M - CH₂CH₂COOH]⁺

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below:

G A 2-amino-6-methylpyridine B 2-bromo-6-methylpyridine A->B Sandmeyer Reaction C 2-bromo-6-(3-hydroxypropyl)pyridine B->C Grignard Reaction + Ethylene Oxide D 3-(6-bromopyridin-2-yl)propan-1-ol C->D Isomerization (if necessary) E 3-(6-bromopyridin-2-yl)propanoic acid D->E Oxidation (e.g., Jones Oxidation) F This compound E->F Intramolecular Cyclization (e.g., Buchwald-Hartwig amination)

Caption: Plausible synthetic route for the target compound.

General Experimental Workflow for Structure Elucidation

The confirmation of the synthesized compound's structure would follow a standard analytical workflow.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Synthesis of Crude Product B Purification (e.g., Column Chromatography, Recrystallization) A->B C ¹H and ¹³C NMR B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Data Interpretation and Comparison C->F D->F E->F G Final Structure Elucidation F->G

Caption: General workflow for synthesis and structure elucidation.

Biological Activity and Signaling Pathways

This compound and its derivatives are recognized as inhibitors of integrins, particularly αvβ3 and αvβ6. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing critical roles in various physiological and pathological processes, including angiogenesis, fibrosis, and tumor progression.

Integrin αvβ3 Signaling

Inhibition of αvβ3 integrin can disrupt angiogenesis and induce apoptosis in proliferating endothelial cells. The binding of extracellular matrix (ECM) proteins like vitronectin to αvβ3 triggers downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases, leading to cell survival and proliferation.

G ECM ECM (e.g., Vitronectin) avb3 αvβ3 Integrin ECM->avb3 Binds FAK FAK avb3->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid Inhibitor->avb3 Inhibits

Caption: Simplified αvβ3 integrin signaling pathway.

Integrin αvβ6 and TGF-β Signaling

The αvβ6 integrin is a key activator of Transforming Growth Factor-beta (TGF-β), a cytokine involved in fibrosis and cancer progression. By binding to the latent TGF-β complex, αvβ6 mediates its activation, which in turn initiates downstream signaling through Smad proteins.

G latent_TGFb Latent TGF-β avb6 αvβ6 Integrin latent_TGFb->avb6 Binds active_TGFb Active TGF-β avb6->active_TGFb Activates TGFbR TGF-β Receptor active_TGFb->TGFbR Binds Smad Smad2/3 Phosphorylation TGFbR->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nuclear Translocation & Gene Transcription Smad4->Nucleus Inhibitor 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid Inhibitor->avb6 Inhibits

An In-depth Technical Guide to the Physicochemical Properties of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. This molecule is a key pharmacophore in the development of integrin inhibitors, a class of therapeutic agents with potential applications in oncology, fibrosis, and inflammatory diseases. This document collates available data on its chemical identity and physicochemical characteristics, outlines a general synthetic approach based on established chemical principles, and visualizes its role in relevant biological signaling pathways. The information presented herein is intended to support further research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, a compilation of its known identifiers and predicted properties is presented in Table 1. These predicted values offer a valuable starting point for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 658712-81-3[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Density (Predicted) 1.217 g/cm³[1]
Boiling Point (Predicted) 416.313°C at 760 mmHg[1]
Flashing Point (Predicted) 205.579°C[1]
Vapor Pressure (Predicted) 0 mmHg at 25°C[1]
Refractive Index (Predicted) 1.57[1]
Melting Point Not available---
pKa Not available---
logP Not available---
Solubility Not available---

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in the public domain. However, based on the synthesis of analogous 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives, a general and plausible synthetic workflow can be proposed. This typically involves a two-stage process: the construction of the core heterocyclic scaffold followed by the elaboration of the propanoic acid side chain.

General Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Core

The formation of the bicyclic 5,6,7,8-tetrahydro-1,8-naphthyridine ring system can be achieved through several established synthetic strategies. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound. Alternative methods such as intramolecular cyclization reactions, including Sonogashira coupling followed by cyclization or Chichibabin reactions, have also been employed for the synthesis of this scaffold.[2]

A conceptual workflow for the synthesis of the core structure is depicted below:

G cluster_0 Core Synthesis Starting_Materials 2-Aminopyridine Derivative + Carbonyl Compound Reaction Friedländer Annulation or Intramolecular Cyclization Starting_Materials->Reaction Condensation Core_Scaffold 5,6,7,8-Tetrahydro-1,8-naphthyridine Reaction->Core_Scaffold Cyclization G Inhibitor 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid avb6 Integrin αvβ6 Inhibitor->avb6 Inhibits TGFb_activation TGF-β Activation avb6->TGFb_activation Promotes Smad2_phos Smad2 Phosphorylation TGFb_activation->Smad2_phos Leads to Fibrosis Fibrosis Smad2_phos->Fibrosis Promotes G Inhibitor 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid avb3 Integrin αvβ3 Inhibitor->avb3 Inhibits Akt_phos Akt Phosphorylation avb3->Akt_phos Promotes Cell_Survival Cell Survival Akt_phos->Cell_Survival Promotes

References

An In-Depth Technical Guide on 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS Number: 658712-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, bicyclic core, the tetrahydro-1,8-naphthyridine scaffold, is a key pharmacophore in the design of antagonists for several integrin subtypes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential biological activities with a focus on integrin inhibition, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValue
CAS Number 658712-81-3
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol
Storage Store at 2-8°C, protected from light and moisture

Synthesis

Proposed Synthetic Pathway

The synthesis could commence from a commercially available substituted pyridine, such as 2-amino-6-methylpyridine, and proceed through a series of reactions including condensation, cyclization, and functional group manipulation to yield the target compound.

G A 2-Amino-6-methylpyridine B Intermediate Pyridone A->B Condensation with diethyl malonate C Chlorinated Intermediate B->C Chlorination (e.g., POCl3) D Alkylated Intermediate C->D Coupling with propargyl alcohol E Cyclized Tetrahydronaphthyridine D->E Intramolecular Cyclization & Reduction F This compound E->F Hydrolysis & Oxidation

A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Intermediate Pyridone

  • In a round-bottom flask, 2-amino-6-methylpyridine is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide in ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the product is precipitated by acidification, filtered, washed, and dried.

Step 2: Chlorination

  • The intermediate pyridone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • The mixture is heated, and the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized to precipitate the chlorinated intermediate.

Step 3: Sonogashira Coupling

  • The chlorinated intermediate is subjected to a Sonogashira coupling reaction with a suitable three-carbon synthon, such as propargyl alcohol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Step 4: Cyclization and Reduction

  • The resulting alkyne is then cyclized and reduced to form the tetrahydronaphthyridine ring. This can be achieved through various methods, including catalytic hydrogenation.

Step 5: Final Functionalization

  • The terminal alcohol is oxidized to a carboxylic acid to yield the final product, this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their ability to act as integrin antagonists. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.

Integrin Inhibition

Derivatives of this compound have been shown to be potent inhibitors of several integrin subtypes, including αvβ3, αvβ5, and αvβ6. The tetrahydronaphthyridine core mimics the Arg-Gly-Asp (RGD) motif present in natural integrin ligands, allowing it to bind to the RGD-binding pocket on the integrin. This competitive inhibition prevents the binding of extracellular matrix proteins like fibronectin and vitronectin, thereby disrupting downstream signaling pathways.

Signaling Pathway

The inhibition of integrin engagement with the extracellular matrix by this compound-based antagonists would disrupt the canonical integrin signaling cascade. A simplified representation of this pathway is depicted below.

G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Compound 3-(...)-propanoic acid (Antagonist) Compound->Integrin Inhibition ECM_Ligand ECM Ligand (e.g., Fibronectin) ECM_Ligand->Integrin Binding Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization PI3K PI3K/Akt Pathway Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Migration) PI3K->Gene_Expression MAPK->Gene_Expression

Simplified integrin signaling pathway modulated by antagonist binding.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and cell-based assays can be employed.

Integrin Binding Assay (Competitive ELISA)

Objective: To determine the binding affinity (IC₅₀) of the compound for a specific integrin subtype.

Materials:

  • Purified recombinant human integrin (e.g., αvβ3).

  • Natural ligand (e.g., vitronectin).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • 96-well microtiter plates.

Protocol:

  • Coat a 96-well plate with the purified integrin overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add serial dilutions of the test compound along with a fixed concentration of the biotinylated natural ligand.

  • Incubate for 2-3 hours at room temperature.

  • Wash the plate and add streptavidin-HRP.

  • Incubate for 1 hour, then wash.

  • Add TMB substrate and stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm.

  • Calculate the IC₅₀ value from the dose-response curve.

Cell Adhesion Assay

Objective: To evaluate the ability of the compound to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

  • Integrin-expressing cells (e.g., U87MG glioblastoma cells for αvβ3).

  • ECM protein (e.g., fibronectin).

  • Calcein-AM fluorescent dye.

  • 96-well plates.

Protocol:

  • Coat a 96-well plate with the ECM protein.

  • Label the cells with Calcein-AM.

  • Pre-incubate the labeled cells with various concentrations of the test compound.

  • Seed the cells onto the coated plate and incubate for 1-2 hours.

  • Wash away non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells.

  • Determine the concentration of the compound that inhibits cell adhesion by 50% (IC₅₀).

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of the compound on cell migration towards a chemoattractant.

Materials:

  • Boyden chamber with a porous membrane.

  • Chemoattractant (e.g., fetal bovine serum).

  • Integrin-expressing cells.

Protocol:

  • Coat the underside of the membrane with an ECM protein.

  • Place the chemoattractant in the lower chamber.

  • Add cells, pre-treated with the test compound, to the upper chamber.

  • Incubate for several hours to allow for cell migration.

  • Fix and stain the cells that have migrated to the underside of the membrane.

  • Count the migrated cells under a microscope.

  • Quantify the inhibitory effect of the compound on cell migration.

Quantitative Data

Specific quantitative data such as IC₅₀ or Kᵢ values for this compound are not widely published. However, data for structurally related and more complex derivatives highlight the potential potency of this chemical scaffold.

Derivative TypeTargetAssay TypeReported Value
Substituted tetrahydronaphthyridineIntegrin αvβ6Radioligand BindingpKᵢ = 11
Naphthyridine carboxamidesHIV-1 IntegraseCell-based antiviralSub-micromolar EC₅₀
Substituted naphthyridinesVarious Cancer Cell LinesCytotoxicity (MTT)Low micromolar IC₅₀

Conclusion

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of integrin antagonists. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The biological evaluation of compounds based on this core structure has revealed potent inhibitory activity against key cellular processes involved in various diseases. Further investigation and optimization of derivatives of this compound hold significant promise for the discovery of novel therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

The Biological Versatility of Tetrahydro-1,8-naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of tetrahydro-1,8-naphthyridine derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, and its reduced form, tetrahydro-1,8-naphthyridine, have emerged as privileged structures in medicinal chemistry.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes and receptors critical to disease progression.[4][5] This technical guide provides a comprehensive overview of the biological activities of tetrahydro-1,8-naphthyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

I. Synthesis of the Tetrahydro-1,8-naphthyridine Core

The synthesis of the tetrahydro-1,8-naphthyridine core can be achieved through various synthetic routes. One common approach involves the reduction of the corresponding 1,8-naphthyridine precursor.[6] Other methods include multi-step reactions starting from substituted pyridines. For instance, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine can be prepared via a sequence involving double Sonogashira reactions of 2,5-dibromopyridine followed by a Chichibabin cyclization.[7] Another notable method is the cobalt-catalyzed [2 + 2 + 2] cyclization of dialkynylnitriles, which offers an efficient route to 5,6,7,8-tetrahydro-1,6-naphthyridines.

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Preclinical Development Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Purification Purification Chemical Reactions->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Hit Identification Hit Identification In vitro Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Toxicity Studies Toxicity Studies In vivo Studies->Toxicity Studies Candidate Selection Candidate Selection Toxicity Studies->Candidate Selection

General workflow from synthesis to preclinical development.

II. Anticancer Activity

Tetrahydro-1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes that regulate cell proliferation and survival, such as protein kinases and topoisomerases.[4][10]

A. Kinase Inhibition

Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of signaling pathways that control cell growth, differentiation, and survival.[11][12] Key targets include the Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and components of the PI3K/Akt/mTOR and MAPK signaling pathways.[4][5]

The diagram below illustrates the general mechanism of kinase inhibition by these derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds & Activates ATP ATP Receptor Tyrosine Kinase->ATP binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylation ADP ADP ATP->ADP Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine->Receptor Tyrosine Kinase Inhibits ATP binding

Kinase inhibition by tetrahydro-1,8-naphthyridine derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[10][13] Tetrahydro-1,8-naphthyridine derivatives can interfere with this pathway at various points, leading to the inhibition of cell growth and proliferation.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine->PI3K Inhibition Tetrahydro-1,8-naphthyridine->Akt Inhibition Tetrahydro-1,8-naphthyridine->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Similarly, the MAPK signaling pathway, which is also crucial for cell proliferation and survival, can be targeted by these compounds.[14]

G Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine->Raf Inhibition Tetrahydro-1,8-naphthyridine->MEK Inhibition

Inhibition of the MAPK signaling pathway.

B. Quantitative Anticancer Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC₅₀ (µM)Reference
12 HBL-100 (Breast)1.37[15]
17 KB (Oral)3.7[15]
22 SW-620 (Colon)3.0[15]
16 HeLa (Cervical)0.7[9][16]
16 HL-60 (Leukemia)0.1[9][16]
16 PC-3 (Prostate)5.1[9][16]
14 HeLa (Cervical)2.6[16]
14 HL-60 (Leukemia)1.5[16]
14 PC-3 (Prostate)2.7[16]
15 HeLa (Cervical)2.3[16]
15 HL-60 (Leukemia)0.8[16]
15 PC-3 (Prostate)11.4[16]
C. Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydro-1,8-naphthyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

III. Antimicrobial Activity

Derivatives of 1,8-naphthyridine have a long history of use as antimicrobial agents, with nalidixic acid being one of the earliest examples.[5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[17]

The diagram below illustrates the inhibition of DNA gyrase.

G DNA Gyrase DNA Gyrase Bacterial DNA Bacterial DNA DNA Gyrase->Bacterial DNA Acts on Cell Death Cell Death DNA Gyrase->Cell Death Inhibition leads to DNA Replication DNA Replication Bacterial DNA->DNA Replication Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine Tetrahydro-1,8-naphthyridine->DNA Gyrase Inhibits

Inhibition of DNA gyrase by tetrahydro-1,8-naphthyridine derivatives.

A. Quantitative Antimicrobial Activity

The antimicrobial activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[12]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[12]
ANA-1 Mycobacterium tuberculosis H37Rv12.5[12]
ANA-6 Mycobacterium tuberculosis H37Rv12.5[12]
ANA-7 Mycobacterium tuberculosis H37Rv12.5[12]
ANA-8 Mycobacterium tuberculosis H37Rv12.5[12]
ANA-10 Mycobacterium tuberculosis H37Rv12.5[12]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli, S. aureus, P. aeruginosa≥ 1024[18][19]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide E. coli, S. aureus, P. aeruginosa≥ 1024[18][19]
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6][20]

G Serial Dilution of Compound Serial Dilution of Compound Inoculation with Bacteria Inoculation with Bacteria Serial Dilution of Compound->Inoculation with Bacteria Incubation Incubation Inoculation with Bacteria->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth

Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Compound Dilutions: Perform serial twofold dilutions of the tetrahydro-1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in the same broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Anti-inflammatory and Other Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated anti-inflammatory, antiviral, and neuroprotective activities.[1][3] For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[21]

A. Quantitative Anti-inflammatory Activity
CompoundAssayIC₅₀ (µM)Reference
HSR2104 NO production in LPS-treated BV2 cells19.3[21]
HSR2104 TNF-α production in LPS-treated BV2 cells12.5[21]
HSR2104 IL-6 production in LPS-treated BV2 cells25.6[21]
Curcumin NO production in RAW 264.7 macrophages14.7[22]
Compound 88 NO production in RAW 264.7 macrophages4.9[22]
Compound 97 NO production in RAW 264.7 macrophages9.6[22]

V. Conclusion

Tetrahydro-1,8-naphthyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.

References

The Core Mechanism of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: An Integrin Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid represents a key structural motif, or pharmacophore, primarily associated with the antagonism of integrin receptors. While detailed public data on this specific molecule is limited, its core structure is integral to more complex, highly potent integrin inhibitors. This guide elucidates the mechanism of action by examining its role as an Arginine-Glycine-Aspartic acid (RGD)-mimetic. We will use the well-documented, structurally related compound GSK3008348 as a case study to provide quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways. The tetrahydro-1,8-naphthyridine moiety serves to mimic the arginine residue of the RGD peptide, a critical component for binding to the extracellular domain of several integrin subtypes.

Core Mechanism of Action: Integrin Antagonism

The primary mechanism of action for compounds based on the this compound scaffold is the competitive inhibition of RGD-binding integrins.[1] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, proliferation, and migration.

Several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, recognize the RGD tripeptide sequence present in extracellular matrix (ECM) proteins like fibronectin and vitronectin. The tetrahydro-1,8-naphthyridine group and the propanoic acid group of the title compound are designed to mimic the guanidinium group of arginine and the carboxylate of aspartic acid, respectively, allowing the molecule to fit into the RGD-binding pocket on the integrin.[2]

By occupying this binding site, these antagonists prevent the natural ligand from binding, thereby blocking downstream signaling. A key pathway inhibited by this action is the activation of Transforming Growth Factor-beta (TGF-β), a central mediator in fibrosis.[3][4][5] The αvβ6 integrin, in particular, is a major activator of latent TGF-β.[1][5] Inhibition of this integrin is a therapeutic strategy for diseases such as idiopathic pulmonary fibrosis (IPF).[4][5]

Signaling Pathway Diagram

The diagram below illustrates the signaling cascade initiated by integrin αvβ6 and its inhibition by an RGD-mimetic antagonist. The antagonist blocks the binding of the Latency Associated Peptide (LAP), which is part of the latent TGF-β complex, to the integrin. This prevents the conformational change required to release and activate TGF-β, thereby inhibiting downstream pro-fibrotic signaling through the SMAD pathway.

G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix avb6 Integrin αvβ6 tgfb Active TGF-β avb6->tgfb Activates lap Latent TGF-β (LAP-TGF-β) lap->avb6 Binds smad SMAD 2/3 Phosphorylation fibrosis Pro-fibrotic Gene Expression (e.g., Collagen) smad->fibrosis Promotes tgfb->smad Induces antagonist RGD-Mimetic Antagonist (e.g., Tetrahydro-naphthyridine propanoic acid derivative) antagonist->avb6 Blocks G start Start prep Prepare Integrin-expressing Cell Membranes start->prep plate Plate Membranes, Radioligand & Test Compound in 96-well plate prep->plate incubate Incubate to Equilibrium plate->incubate filter Vacuum Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Calculate IC₅₀ and Ki count->analyze end End analyze->end G start Start coat Coat 96-well plate with ECM Protein (e.g., Fibronectin) start->coat label_cells Label Cells with Fluorescent Dye start->label_cells seed Add Treated Cells to Coated Plate & Incubate coat->seed treat Pre-incubate Labeled Cells with Test Compound label_cells->treat treat->seed wash Wash to Remove Non-adherent Cells seed->wash read Measure Fluorescence of Adherent Cells wash->read analyze Calculate % Inhibition read->analyze end End analyze->end

References

Potential Therapeutic Targets of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Core Therapeutic Target: αvβ6 Integrin

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and also act as signaling molecules. The αvβ6 integrin is sparsely expressed in healthy epithelial tissues but is significantly upregulated during tissue remodeling and in fibrotic diseases and some cancers. A key function of αvβ6 is the activation of latent TGF-β.

Mechanism of Action

The proposed mechanism of action for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is the competitive inhibition of the RGD binding site on the αvβ6 integrin. This prevents the binding of the latency-associated peptide (LAP) of TGF-β, thereby blocking its activation. The inhibition of TGF-β signaling leads to a reduction in fibroblast proliferation and differentiation into myofibroblasts, and decreased deposition of extracellular matrix (ECM) components, which are hallmarks of fibrosis.

Quantitative Data on Analogous Compounds

The following tables summarize the binding affinity and selectivity of GSK3008348 for various RGD-binding integrins. This data provides a strong indication of the potential potency and selectivity of this compound.

Table 1: Binding Affinity of GSK3008348 for RGD Integrins [1][2][3]

IntegrinpKi (Radioligand Binding Assay)IC50 (nM) (Cell Adhesion Assay)Fold Selectivity vs. αvβ6
αvβ6 11.01.501
αvβ1-2.831.9
αvβ3-12.538.4
αvβ5-4.002.7
αvβ8-2.261.5
αIIbβ3<5.0>10,000>6667

Table 2: Functional Activity of GSK3008348 [1]

AssayCell TypepIC50IC50 (nM)
TGF-β ActivationNHBE9.13 ± 0.040.15
pSmad2 InhibitionFibrotic Mouse Lung-~3

Signaling Pathways and Experimental Workflows

αvβ6-Mediated TGF-β Activation Signaling Pathway

The following diagram illustrates the central role of αvβ6 integrin in the activation of TGF-β and the subsequent pro-fibrotic signaling cascade. Inhibition of αvβ6 by compounds such as this compound is expected to disrupt this pathway at a critical upstream point.

TGF_beta_pathway cluster_ecm Extracellular Matrix cluster_cell Epithelial Cell cluster_nucleus Nucleus Latent_TGF_beta Latent TGF-β (TGF-β + LAP) avB6 αvβ6 Integrin TGF_beta_R TGF-β Receptor avB6->TGF_beta_R Presents Active TGF-β Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, α-SMA) Smad_complex->Gene_transcription Promotes Fibrosis Fibrosis Gene_transcription->Fibrosis Leads to Inhibitor 3-(...) propanoic acid Inhibitor->avB6 Inhibits Drug_Discovery_Workflow Purification Purification & Characterization (HPLC, NMR, MS) Binding_Assay In Vitro Binding Assays (Radioligand, Cell Adhesion) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (TGF-β Activation, pSmad) Binding_Assay->Functional_Assay ADME_Tox ADME/Tox Studies Functional_Assay->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Bleomycin-induced lung fibrosis) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Synthesis Synthesis Lead_Optimization->Synthesis Iterative Improvement

References

The Discovery and Synthesis of Novel 1,8-Naphthyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of novel 1,8-naphthyridine derivatives. The versatility in synthetic approaches and the broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make this scaffold a focal point of contemporary drug discovery efforts.[1][3][4]

Synthetic Methodologies

The construction of the 1,8-naphthyridine core can be achieved through several synthetic routes, with the Friedländer annulation being one of the most prominent and versatile methods.[5] Additionally, the Vilsmeier-Haack reaction provides a key route to functionalized intermediates, which can be further elaborated into a variety of derivatives, including chalcones and carboxamides.

Experimental Protocol 1: Friedländer Synthesis of 1,8-Naphthyridines

This protocol details a green chemistry approach for the gram-scale synthesis of 1,8-naphthyridines in water, utilizing an ionic liquid as a catalyst.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, acetylacetone, ethyl acetoacetate)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (1.5 mmol for acetone, 0.5 mmol for others) is stirred in 1 mL of water.

  • Choline hydroxide (1 mol%) is added to the reaction mixture.

  • The flask is purged with nitrogen gas and maintained under a nitrogen atmosphere.

  • The reaction mixture is heated to 50°C and stirred for 6-12 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The product is extracted with ethyl acetate (40 mL) and water (10 mL).

  • The organic layer is separated and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved through recrystallization or silica gel column chromatography.

Experimental Protocol 2: Vilsmeier-Haack Cyclization for 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol describes the synthesis of a key intermediate, 2-chloro-1,8-naphthyridine-3-carbaldehyde, via the Vilsmeier-Haack reaction.

Materials:

  • Substituted N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

Procedure:

  • Various substituted N-(pyridin-2-yl)acetamides are treated with phosphorus oxychloride in dimethylformamide.

  • The reaction proceeds via a Vilsmeier-Haack cyclization mechanism.

  • The reaction is particularly facilitated by electron-donating groups at the meta position of the pyridinyl moiety.

  • The resulting 2-chloro-1,8-naphthyridine-3-carbaldehydes are key intermediates for further derivatization.[6][7]

Experimental Protocol 3: Synthesis of 1,8-Naphthyridine Chalcones

This protocol outlines the synthesis of 1,8-naphthyridine chalcones from 2-morpholino-1,8-naphthyridine-3-carbaldehyde.[4]

Materials:

  • 2-Morpholino-3-formyl-1,8-naphthyridine

  • p-Aminoacetophenone

  • Nano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate (NSRISC) as a catalyst

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of 2-morpholino-3-formyl-1,8-naphthyridine (0.01 mol), p-aminoacetophenone (0.01 mol), and NSRISC (0.04 g) is stirred at 100°C.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and 30 mL of EtOAc is added.

  • The mixture is refluxed for 5 minutes, leading to the precipitation of the product.

  • The precipitate is washed with cold water, dried, and recrystallized from ethanol to yield the final chalcone.[4]

Experimental Protocol 4: Synthesis of 1,8-Naphthyridine-3-Carboxamides

This protocol details the synthesis of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives.[4]

Materials:

  • 1-Propargyl-1,8-naphthyridine-3-carboxylic acid

  • Appropriate amine

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • DIPEA

  • DMF

Procedure:

  • To a solution of 1-propargyl-1,8-naphthyridine-3-carboxylic acid in DMF, the appropriate amine, coupling agents, and DIPEA are added.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 1,8-naphthyridine-3-carboxamide derivative.[4]

Biological Activities and Data Presentation

1,8-Naphthyridine derivatives exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][8] The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II and various protein kinases involved in cell proliferation and survival.[2][9]

Table 1: In Vitro Cytotoxicity of Novel 1,8-Naphthyridine Derivatives (IC₅₀ in µM)

Compound IDHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)MCF-7 (Breast)Reference
16 0.70.15.1-[1][3]
14 2.6---[1]
15 2.3---[1]
3f ---6.53[8]
6f ---7.88[8]
8c ---7.89[8]
10b ---7.79[8]
10c ---1.47[8]
8d ---1.62[8]
4d ---1.68[8]
10f ---2.30[8]
8b ---3.19[8]
Colchicine ----[1]
Staurosporine ---4.51[8]
Antimicrobial Activity

The antimicrobial potential of 1,8-naphthyridines is well-established, with many derivatives showing significant activity against a broad spectrum of bacteria and fungi.[10][11] Their primary mode of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12]

Table 2: Minimum Inhibitory Concentrations (MIC) of 1,8-Naphthyridine Derivatives (µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
ANA-12 ------[11]
ANC-2 ------[11]
ANA-1 ------[11]
ANA-6 ------[11]
ANA-7 ------[11]
ANA-8 ------[11]
ANA-10 ------[11]
63b 35.5-75.5-35.5-75.5-35.5-75.535.5-75.5[7]
63d 35.5-75.5-35.5-75.5-35.5-75.535.5-75.5[7]
14 1.95-1.95---[12]
7-acetamido-1,8-naphthyridin-4(1H)-one ≥ 1024-≥ 1024≥ 1024--[10][13]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide ≥ 1024-≥ 1024≥ 1024--[10][13]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,8-naphthyridine derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

dot

Topoisomerase_II_Inhibition cluster_DNA DNA Replication DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds Cleaved_DNA Cleaved DNA Intermediate TopoII->Cleaved_DNA Cleavage Religated_DNA Relaxed DNA Cleaved_DNA->Religated_DNA Re-ligation Apoptosis Apoptosis Cleaved_DNA->Apoptosis DNA Damage Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleaved_DNA Stabilizes Complex, Prevents Re-ligation

Caption: Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

dot

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K Inhibits Naphthyridine->Akt Inhibits Naphthyridine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridines.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, serving as a valuable resource for researchers dedicated to the discovery of new and effective drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly lead to the development of next-generation 1,8-naphthyridine-based therapeutics.

References

In Vitro Screening of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro screening of compounds based on the 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold. While direct in vitro screening data for the specific parent compound is not publicly available, this document focuses on a closely related and extensively studied analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potent and selective inhibitor of the αvβ6 integrin. This guide details the experimental protocols for key in vitro assays, presents quantitative data for representative compounds, and illustrates the relevant biological pathways and experimental workflows.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Analogs of this compound have shown significant therapeutic potential, particularly as inhibitors of integrins, a class of transmembrane receptors involved in cell adhesion and signaling. This guide will focus on the in vitro characterization of these compounds, with a specific emphasis on their activity as αvβ6 integrin inhibitors.

Target Profile: αvβ6 Integrin

The αvβ6 integrin is a cell surface receptor that is expressed at low levels in healthy epithelial tissues but is significantly upregulated in response to injury, inflammation, and in various cancers. A key function of αvβ6 is the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a crucial role in fibrosis and cancer progression. The selective inhibition of αvβ6 is therefore a promising therapeutic strategy for various fibrotic diseases and cancers.

Quantitative Data Summary

The following table summarizes the in vitro activity of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid and related analogs against αv integrins. Potency is expressed as pKi (the negative logarithm of the inhibition constant) from radioligand binding assays and pIC50 (the negative logarithm of the half-maximal inhibitory concentration) from cell adhesion assays.

Compound IDTargetAssay TypepKi[1][2]pIC50Selectivity vs. Other αv Integrins
GSK3008348 αvβ6Radioligand Binding11-High
Analog Aαvβ1Cell Adhesion-< 5>1000-fold vs αvβ6
Analog Bαvβ3Cell Adhesion-< 5>1000-fold vs αvβ6
Analog Cαvβ5Cell Adhesion-< 5>1000-fold vs αvβ6
Analog Dαvβ8Cell Adhesion-< 5>1000-fold vs αvβ6

(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid is also known as GSK3008348.[3]

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the αvβ6 integrin by competing with a radiolabeled ligand.

Materials:

  • HEK-293 cells overexpressing human αvβ6 integrin

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2)

  • Radioligand (e.g., [3H]-labeled RGD peptide)

  • Test compounds

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing αvβ6.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Adhesion Assay

This assay assesses the ability of a test compound to inhibit the adhesion of cells expressing αvβ6 to a substrate coated with an αvβ6 ligand.

Materials:

  • Cells expressing αvβ6 integrin (e.g., HT-29 human colon adenocarcinoma cells)

  • Cell culture medium

  • Ligand for coating (e.g., fibronectin or a specific peptide)

  • Test compounds

  • Calcein-AM (or other fluorescent cell stain)

  • 96-well plates

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the αvβ6 ligand overnight at 4°C.

    • Wash the wells to remove unbound ligand and block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).

  • Cell Preparation:

    • Label the αvβ6-expressing cells with a fluorescent dye (e.g., Calcein-AM).

    • Resuspend the labeled cells in serum-free medium containing varying concentrations of the test compound.

  • Adhesion Assay:

    • Add the cell suspension to the ligand-coated wells.

    • Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the adherent cells in each well using a fluorescence plate reader.

    • Calculate the percentage of cell adhesion at each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell adhesion.

Visualizations

Signaling Pathway

G cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Latent_TGFb Latent TGF-β avB6 αvβ6 Integrin Latent_TGFb->avB6 Binding Active_TGFb Active TGF-β avB6->Active_TGFb Activation TGFbR TGF-β Receptor Active_TGFb->TGFbR Binding SMADs SMAD Complex TGFbR->SMADs Phosphorylation Gene_Transcription Gene Transcription (Fibrosis, Proliferation) SMADs->Gene_Transcription Nuclear Translocation

Caption: αvβ6 Integrin-mediated activation of the TGF-β signaling pathway.

Experimental Workflow

G cluster_Compound Compound Screening cluster_Primary Primary Screening cluster_Secondary Secondary Screening Compound_Library Tetrahydro-1,8-naphthyridine Analog Library Cell_Adhesion Cell Adhesion Assay (High-Throughput) Compound_Library->Cell_Adhesion Hits Initial Hits Cell_Adhesion->Hits IC50 Determination Radioligand_Binding Radioligand Binding Assay (Affinity Determination) Hits->Radioligand_Binding Lead_Candidates Lead Candidates Radioligand_Binding->Lead_Candidates Ki Determination

Caption: High-throughput screening workflow for identifying αvβ6 integrin inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective αvβ6 integrin inhibitors. The in vitro screening cascade, employing both cell-based functional assays and biochemical binding assays, is crucial for identifying lead candidates with desirable pharmacological profiles. The detailed protocols and data presented in this guide provide a framework for the continued exploration of this chemical series for the treatment of fibrotic diseases and cancer.

References

The Tetrahydronaphthyridine Scaffold as a Privileged Motif in Integrin Inhibition: A Technical Guide to GSK3008348

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold represents a key structural motif in the design of potent integrin inhibitors. While specific data for this exact compound is limited in public literature, it forms the core of more complex and clinically investigated molecules. This guide focuses on a prominent example, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348) , a potent and selective inhibitor of the αvβ6 integrin. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its synthesis and characterization, serving as a technical resource for researchers in the field of integrin-targeted drug discovery.

Introduction: The Role of Integrins and the Promise of Tetrahydronaphthyridine Inhibitors

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] They are crucial players in a multitude of physiological processes, including cell adhesion, migration, proliferation, and differentiation. Dysregulation of integrin signaling is implicated in various pathologies, most notably fibrosis and cancer, making them attractive therapeutic targets.[2][3]

The αvβ6 integrin, in particular, has emerged as a key player in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[2] The expression of αvβ6 is minimal in healthy epithelial tissues but is significantly upregulated in response to injury and in fibrotic diseases like idiopathic pulmonary fibrosis (IPF), as well as in several cancers.[2] This differential expression profile makes αvβ6 a highly specific target for therapeutic intervention.

The 5,6,7,8-tetrahydro-1,8-naphthyridine core, a key feature of GSK3008348, serves as a rigid scaffold that mimics the guanidinium group of the arginine residue in the canonical Arg-Gly-Asp (RGD) peptide sequence, which is a natural ligand recognition motif for many integrins.[4] This mimicry allows compounds like GSK3008348 to bind with high affinity to the RGD-binding pocket of integrins like αvβ6.

Mechanism of Action of GSK3008348

GSK3008348 is a non-peptidic, small-molecule RGD-mimetic that potently and selectively inhibits the αvβ6 integrin.[4][5] Its mechanism of action involves several key steps:

  • Competitive Binding: GSK3008348 directly competes with the natural ligand, the Latency-Associated Peptide (LAP) of TGF-β, for binding to the αvβ6 integrin.[5] The tetrahydronaphthyridine moiety mimics the arginine side chain, while the butanoic acid carboxylate group coordinates with the divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit.[4]

  • Inhibition of TGF-β Activation: By blocking the binding of latent TGF-β to αvβ6, GSK3008348 prevents the conformational changes required for the release and activation of mature TGF-β.[2][6] This is the primary mechanism by which it exerts its anti-fibrotic effects.

  • Induction of Integrin Internalization: High-affinity binding of GSK3008348 to αvβ6 induces the rapid endocytosis of the receptor complex. This leads to the subsequent lysosomal degradation of the integrin, effectively reducing the number of αvβ6 receptors on the cell surface and resulting in a prolonged duration of action.

The signaling pathway inhibited by GSK3008348 is depicted below.

G cluster_0 Extracellular Space cluster_2 Intracellular Space Latent_TGFb Latent TGF-β (LAP-TGF-β) avb6_Integrin αvβ6 Integrin Latent_TGFb->avb6_Integrin Binds ECM ECM avb6_Integrin->ECM Anchors Active_TGFb_Receptor TGF-β Receptor Complex avb6_Integrin->Active_TGFb_Receptor Activates TGF-β SMAD_Signaling SMAD2/3 Phosphorylation Active_TGFb_Receptor->SMAD_Signaling Initiates Fibrotic_Response Pro-fibrotic Gene Transcription (e.g., Collagen) SMAD_Signaling->Fibrotic_Response Leads to GSK3008348 GSK3008348 GSK3008348->avb6_Integrin Inhibits Binding

Caption: GSK3008348 inhibits the αvβ6-mediated activation of TGF-β.

Quantitative Biological Data

GSK3008348 exhibits high affinity and selectivity for the αvβ6 integrin over other RGD-binding integrins. The quantitative data from various in vitro assays are summarized below.

Table 1: In Vitro Inhibitory Activity of GSK3008348 Against RGD-Binding Integrins
Integrin TargetCell Adhesion Assay (pIC50)Radioligand Binding Assay (pKi)IC50 (nM)Fold Selectivity vs. αvβ6
αvβ6 8.411.01.501
αvβ1 --2.83~2
αvβ3 6.0-12.53~8
αvβ5 6.9-4.00~3
αvβ8 7.7-2.26~1.5
Data sourced from MedchemExpress and other publications.[6][7]
Table 2: Pharmacokinetic Properties of GSK3008348 in Healthy Volunteers (Single Inhaled Dose)
ParameterValue
Time to Max. Plasma Conc. (Tmax) ~30 minutes
Terminal Elimination Half-life (T½) 7.95 - 10.2 hours
Dissociation Half-life (from αvβ6) ~7 hours
Data sourced from clinical trial publications.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and key biological evaluation of GSK3008348 are provided below. These protocols are representative of the methods used in the discovery and characterization of this class of inhibitors.

Synthesis Workflow

The synthesis of GSK3008348 involves a multi-step sequence, with a key step being the diastereoselective construction of the butanoic acid side chain via a rhodium-catalyzed asymmetric 1,4-addition.[7]

G A 2-Methyl-1,8-naphthyridine C Alkylation A->C B (R)-N-Boc-3-(iodomethyl)pyrrolidine B->C D Hydrogenation & Deprotection C->D F Pyrrolidine Alkylation D->F E (E)-Methyl 4-bromocrotonate E->F G Crotonate Intermediate F->G I Rh-catalyzed Asymmetric 1,4-Addition G->I H Arylboronic Acid Ester H->I J Ester Intermediate I->J K Ester Hydrolysis J->K L GSK3008348 (Final Product) K->L

Caption: Synthetic workflow for GSK3008348.

Protocol 4.1.1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Key Step)

This protocol describes the key diastereoselective step for introducing the aryl group.[7]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Rh(acac)(C₂H₄)₂ (3 mol%) and (R)-BINAP (3.3 mol%) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the tube. Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Reactant Addition: To the catalyst solution, add the 4-(N-pyrrolidinyl)crotonate ester intermediate (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours, monitoring by LC-MS for completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.

Biological Assay Workflows

The biological activity of GSK3008348 is determined through a series of in vitro assays.

G cluster_0 Binding & Adhesion Assays cluster_1 Functional Assay A Radioligand Binding Assay (Determine Ki) C TGF-β Activation Assay (Determine functional inhibition) B Cell Adhesion Assay (Determine IC50)

Caption: Biological evaluation workflow for GSK3008348.

Protocol 4.2.1: Integrin Cell Adhesion Assay

This assay measures the ability of the compound to inhibit integrin-mediated cell attachment to an ECM ligand.[6][7]

  • Plate Coating: Coat 96-well microplates with the respective integrin ligand (e.g., LAP for αvβ6, fibronectin for αvβ3) overnight at 4°C.

  • Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Use K562 cells engineered to express the specific human integrin of interest. Label the cells with a fluorescent dye (e.g., Calcein-AM).

  • Compound Incubation: Pre-incubate the fluorescently labeled cells with serial dilutions of GSK3008348 for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the ligand-coated plates and allow the cells to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 4.2.2: TGF-β Activation Bioassay

This functional assay quantifies the inhibition of αvβ6-mediated activation of latent TGF-β.

  • Cell Seeding: Seed the MLEC reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of GSK3008348.

  • Incubation: Incubate the cells for 18-24 hours to allow for αvβ6-mediated TGF-β activation and subsequent luciferase expression.

  • Cell Lysis: Wash the cells with PBS and add a cell lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate and add a luciferase substrate solution.

  • Quantification: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Determine the concentration-dependent inhibition of luciferase activity and calculate the IC50 value for the functional inhibition of TGF-β activation.

Conclusion

GSK3008348 is a potent and selective αvβ6 integrin inhibitor built upon the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold. Its mechanism, involving direct competitive binding and subsequent induction of receptor internalization, leads to effective and prolonged inhibition of pro-fibrotic TGF-β signaling. The comprehensive data and representative protocols provided in this guide underscore the therapeutic potential of targeting the αvβ6 integrin with molecules containing this privileged chemical motif. This document serves as a valuable technical resource for scientists and researchers dedicated to the development of novel therapies for fibrotic diseases and cancer.

References

Early-Stage Research on Propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, early-stage research data specifically on 3-(Tetrahydronaphthyridinyl)propanoic acids is limited. This guide, therefore, provides a comprehensive overview of the methodologies, data presentation, and signaling pathways relevant to the early-stage research of closely related propanoic acid derivatives, drawing from available scientific literature. This document serves as a blueprint for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Propanoic Acid Derivatives in Drug Discovery

Propanoic acid and its derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and G-protein coupled receptor (GPR40) agonist effects.[2][3][4][5] The versatility of the propanoic acid scaffold allows for the synthesis of diverse chemical libraries and the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[1][6]

Early-stage research on these derivatives typically involves chemical synthesis, in vitro screening for biological activity, and preliminary pharmacokinetic profiling. This guide will delve into the common experimental protocols and data presentation formats used in these initial research phases.

Synthesis and Characterization

The synthesis of propanoic acid derivatives often involves multi-step reactions. A general workflow for the synthesis and characterization of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction 1 Reaction 1 Starting Materials->Reaction 1 Intermediate Compound Intermediate Compound Reaction 2 Reaction 2 Intermediate Compound->Reaction 2 Final Compound Final Compound Spectroscopy Spectroscopy Final Compound->Spectroscopy Chromatography Chromatography Final Compound->Chromatography Reaction 1->Intermediate Compound Reaction 2->Final Compound Purity Assessment Purity Assessment Chromatography->Purity Assessment

Caption: General workflow for the synthesis and characterization of propanoic acid derivatives.

Representative Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A common synthetic route involves the reaction of a primary amine with an acrylic acid derivative. For instance, the synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester can be achieved by reacting 4-aminophenol with methyl acrylate in 2-propanol at reflux.[2][7] Further modifications, such as hydrazinolysis to form hydrazides, can be performed to generate a library of derivatives.[2]

Detailed Protocol:

  • Esterification: 4-aminophenol (1 mmol) and methyl acrylate (1.2 mmol) are dissolved in 2-propanol (10 mL). The mixture is heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the methyl ester derivative.[2][7]

  • Hydrazinolysis: The synthesized methyl ester (1 mmol) is dissolved in propan-2-ol (15 mL), and hydrazine hydrate (5 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold propan-2-ol, and dried to obtain the corresponding hydrazide.[2]

In Vitro Biological Evaluation

The initial biological assessment of novel propanoic acid derivatives typically involves a battery of in vitro assays to determine their potency and mechanism of action.

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is often evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative metric.

Table 1: Representative Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [7]

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)C. auris MIC (µg/mL)
Hydrazone 14 1 - 80.5 - 28 - 648 - 64
Hydrazone 15 1 - 80.5 - 28 - 648 - 64
Hydrazone 16 1 - 80.5 - 28 - 648 - 64

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the test compounds are prepared in a 96-well plate with a suitable broth medium. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anticancer Activity

The antiproliferative effects of these compounds are assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 2: Representative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3]

CompoundA549 Cell Viability (%) at 100 µM
12 42.1
20 < 50
21 < 50
22 < 50
29 31.2

Experimental Protocol: MTT Assay for Cell Viability

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

G Drug Candidate Drug Candidate Signaling Pathway Signaling Pathway Drug Candidate->Signaling Pathway Inhibition Apoptosis Apoptosis Drug Candidate->Apoptosis Induces Cancer Cell Cancer Cell Signaling Pathway->Cancer Cell Promotes Growth Signaling Pathway->Apoptosis Inhibits Apoptosis->Cancer Cell Leads to Death

Caption: Simplified signaling pathway of a potential anticancer drug candidate.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophores and guide the design of more potent and selective analogs.

G cluster_sar Structure-Activity Relationship Scaffold Propanoic Acid Core R1 R1 Group Scaffold:f1->R1 Modification R2 R2 Group Scaffold:f1->R2 Modification Activity Activity R1->Activity Influences R2->Activity Influences

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

For instance, in the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents on the hydrazone moiety was found to enhance antimicrobial activity.[2]

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process commencing with the construction of the 5,6,7,8-tetrahydro-1,8-naphthyridine core, followed by the introduction and subsequent modification of a side chain at the 2-position. This protocol is designed to provide a reproducible and scalable method for obtaining the target compound in high purity.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have shown potential as antagonists for integrin αVβ3 and in other therapeutic areas. The title compound, this compound, serves as a crucial building block for introducing a flexible acidic side chain, which can be pivotal for receptor binding and pharmacokinetic properties. The following protocol details a plausible and robust synthetic route based on established chemical transformations.

Overall Synthetic Scheme

The proposed synthesis involves a three-stage process:

  • Stage 1: Synthesis of the Core Heterocycle. Construction of the 5,6,7,8-tetrahydro-1,8-naphthyridine backbone.

  • Stage 2: Functionalization at the 2-position. Introduction of a precursor for the propanoic acid side chain.

  • Stage 3: Side Chain Elaboration and Hydrolysis. Conversion of the precursor to the final carboxylic acid.

Synthetic_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Functionalization cluster_stage3 Stage 3: Side Chain Elaboration 2,5-Dibromopyridine 2,5-Dibromopyridine Sonogashira_Coupling Double Sonogashira Coupling 2,5-Dibromopyridine->Sonogashira_Coupling Protected_Propargylamine Protected_Propargylamine Protected_Propargylamine->Sonogashira_Coupling Diyne_Intermediate Diyne_Intermediate Sonogashira_Coupling->Diyne_Intermediate Chichibabin_Cyclization Chichibabin Cyclization Diyne_Intermediate->Chichibabin_Cyclization Tetrahydronaphthyridine_Core 5,6,7,8-Tetrahydro- 1,8-naphthyridine Chichibabin_Cyclization->Tetrahydronaphthyridine_Core Halogenation Halogenation (e.g., NBS) Tetrahydronaphthyridine_Core->Halogenation 2-Halo_Intermediate 2-Halo-5,6,7,8-tetrahydro- 1,8-naphthyridine Halogenation->2-Halo_Intermediate Heck_Reaction Heck Reaction with Ethyl Acrylate 2-Halo_Intermediate->Heck_Reaction Ester_Intermediate Ethyl 3-(5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-yl)acrylate Heck_Reaction->Ester_Intermediate Reduction Catalytic Hydrogenation Ester_Intermediate->Reduction Saturated_Ester Ethyl 3-(5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-yl)propanoate Reduction->Saturated_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Saturated_Ester->Hydrolysis Final_Product 3-(5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-yl)propanoic acid Hydrolysis->Final_Product

Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Friedländer Synthesis of 1,8-Naphthyridines

The Friedländer synthesis is a powerful and versatile condensation reaction for the formation of quinolines and their aza-analogs, such as the 1,8-naphthyridine scaffold.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester.[1] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by cyclodehydration to yield the final heterocyclic ring system.[1] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or its derivatives.[1]

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3][4] These activities include potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making this class of compounds highly attractive for drug discovery and development.[2][3][4][5][6][7]

Reaction Mechanism

The base-catalyzed Friedländer synthesis of 1,8-naphthyridines commences with the formation of an enolate from the active methylene compound. This enolate then undergoes an aldol-type condensation with the carbonyl group of 2-aminonicotinaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the newly formed β-hydroxy ketone, followed by dehydration, leads to the aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines. cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminonicotinaldehyde Aldol_Adduct 2-aminonicotinaldehyde->Aldol_Adduct + Enolate Active_Methylene Enolate Active_Methylene->Enolate + Base Enolate->Aldol_Adduct Cyclized_Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Naphthyridine Cyclized_Intermediate->Naphthyridine - H2O Workflow Reactants Reactants (2-Aminonicotinaldehyde & Active Methylene Compound) Reaction Friedländer Synthesis (Conventional, Microwave, or Green Method) Reactants->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Antimicrobial Assays) Characterization->Bioassay Data Data Analysis Bioassay->Data Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK ATP ATP Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibition ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

References

Application Notes and Protocols for the Purification of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies described are based on established principles of organic chemistry and are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Overview of Purification Strategies

The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal methods include:

  • Crystallization: A powerful technique for purifying solid compounds. Given the zwitterionic nature of the target molecule, with both a basic tetrahydronaphthyridine core and an acidic carboxylic acid group, crystallization can be effectively employed by carefully selecting the solvent system and adjusting the pH.

  • Liquid-Liquid Extraction: This method is useful for removing impurities with different solubility properties and for initial workup procedures post-synthesis. The amphoteric nature of the target compound allows for its selective extraction into aqueous phases at different pH values.

  • Column Chromatography: A versatile technique for separating the target compound from closely related impurities. Both normal-phase and reverse-phase chromatography can be utilized, with the choice depending on the polarity of the impurities.

Physicochemical Data and Solvent Miscibility

Effective purification requires an understanding of the compound's physical and chemical properties. While specific experimental data for this compound is not widely published, its structure suggests the following properties that can be leveraged for purification.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular FormulaC₁₁H₁₄N₂O₂-
Molecular Weight206.24 g/mol -
pKa (acidic)~4-5 (Carboxylic acid)Soluble in basic aqueous solutions.
pKa (basic)~7-8 (Naphthyridine nitrogen)Soluble in acidic aqueous solutions.
Isoelectric Point (pI)~5.5-6.5Likely to have minimum solubility in water at this pH, ideal for isoelectric precipitation.
PolarityPolar, ZwitterionicSoluble in polar protic solvents, sparingly soluble in nonpolar organic solvents.

Table 2: General Solvent Selection Guide

Purification Method"Good" Solvents (for dissolution)"Poor" Solvents (for precipitation/anti-solvents)
Crystallization Water (at high or low pH), Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Acetone, Acetonitrile, Ethyl acetate, Dichloromethane, Diethyl ether, Hexanes
Extraction Water (acidic or basic), Ethyl acetate (for impurities)-
Normal-Phase Chromatography Dichloromethane/Methanol mixtures, Ethyl acetate/Methanol mixturesHexanes, Ethyl acetate
Reverse-Phase Chromatography Water/Acetonitrile mixtures with formic acid or trifluoroacetic acid, Water/Methanol mixtures with formic acid or trifluoroacetic acid-

Experimental Protocols

Purification by Crystallization (Isoelectric Precipitation)

This protocol leverages the zwitterionic nature of the molecule to achieve purification by precipitating it at its isoelectric point, where it has minimal solubility in aqueous media.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). Gentle warming may be required to facilitate complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at room temperature.

  • Filtration: Filter the solution through a pad of celite to remove the activated charcoal and any insoluble impurities.

  • Precipitation: Slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise to the filtrate with vigorous stirring. Monitor the pH of the solution. The product will begin to precipitate as the pH approaches its isoelectric point (estimated to be between pH 5.5 and 6.5). Continue adding the base until precipitation is complete.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water, followed by a cold, non-polar organic solvent like diethyl ether or acetone to remove residual water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Diagram 1: Crystallization Workflow

cluster_0 Purification by Crystallization A Dissolve crude product in dilute acid B Optional: Add activated charcoal A->B If colored C Filter to remove insolubles B->C D Adjust pH to isoelectric point C->D E Precipitate forms D->E F Isolate solid by filtration E->F G Wash with cold water and ether F->G H Dry under vacuum G->H

Caption: Workflow for purification by isoelectric precipitation.

Purification by Liquid-Liquid Extraction

This protocol is suitable for an initial workup to remove non-ionizable organic impurities.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble, such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The target compound will move into the aqueous phase, leaving non-basic impurities in the organic layer.

  • Phase Separation: Separate the aqueous layer.

  • Basification and Re-extraction: To the aqueous layer, add a base (e.g., 1 M NaOH) to adjust the pH to be basic (pH > 9). Then, extract with an organic solvent like ethyl acetate or dichloromethane. This step is intended to remove acidic impurities that may have been co-extracted. Note: The target compound will remain in the aqueous phase.

  • Neutralization and Precipitation: Adjust the pH of the aqueous phase to the isoelectric point (pH ~5.5-6.5) using dilute acid to precipitate the purified product.

  • Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Diagram 2: Extraction Workflow

cluster_1 Purification by Liquid-Liquid Extraction A Dissolve crude product in organic solvent B Extract with dilute acid A->B C Separate aqueous phase (contains product) B->C D Wash aqueous phase with organic solvent C->D E Adjust pH of aqueous phase to isoelectric point D->E F Precipitate forms E->F G Isolate and dry purified product F->G

Caption: Workflow for purification using liquid-liquid extraction.

Purification by Flash Column Chromatography

This method is ideal for removing impurities with similar polarities to the target compound. Due to the high polarity and zwitterionic character of the compound, a polar stationary phase like silica gel can be effective, often with a polar, and sometimes acidic or basic, mobile phase.

Protocol:

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). A typical gradient might be from 0% to 20% methanol in dichloromethane. The addition of a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid or the basic nitrogen, respectively.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Diagram 3: Column Chromatography Workflow

cluster_2 Purification by Column Chromatography A Prepare silica gel column B Load crude product onto column A->B C Elute with solvent gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G

Caption: General workflow for purification by flash column chromatography.

Purity Assessment

The purity of the final compound should be assessed using standard analytical techniques.

Table 3: Recommended Analytical Methods for Purity Assessment

Analytical TechniqueTypical ParametersExpected Result for Pure Compound
High-Performance Liquid Chromatography (HPLC) C18 column, water/acetonitrile gradient with 0.1% formic acid, UV detection at 254 nm.Single major peak with >98% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).Spectra consistent with the expected structure and free of significant impurity signals.
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive or negative mode.A major ion corresponding to [M+H]⁺ or [M-H]⁻.
Melting Point A sharp melting point range.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all solvents and reagents used.

  • Handle strong acids and bases with care.

These protocols provide a general framework for the purification of this compound. The specific conditions may need to be optimized based on the nature and quantity of the impurities present in the crude material.

Characterizing 1,8-Naphthyridine Compounds: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties.[1] A precise and thorough characterization of these compounds is paramount for structural elucidation, purity assessment, and the rational design of new derivatives with enhanced functionalities. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of 1,8-naphthyridine compounds.

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the structural framework of 1,8-naphthyridine derivatives. These techniques provide insights into the electronic and atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,8-naphthyridine compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.[2][3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with 16 to 64 scans.

    • ¹³C NMR: A greater number of scans will likely be necessary to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data through Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm). Integration of proton signals reveals the relative number of protons, while coupling patterns help in deducing the connectivity of atoms.[1] Two-dimensional NMR techniques like COSY and HETCOR can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.[2]

Table 1: Representative ¹H and ¹³C NMR Data for 1,8-Naphthyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methyl-1,8-naphthyridineCDCl₃9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H)[4]163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6[4]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H)[5]165.55, 159.23, 156.76, 155.73, 153.92, 149.24, 138.48, 121.22, 118.38, 117.41, 98.91, 49.18, 48.27, 42.56[5]
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 1,8-naphthyridine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.[3]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (approximately 1 µg/mL) of the 1,8-naphthyridine derivative in a volatile solvent such as methanol or acetonitrile.[1] To facilitate ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.[3]

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).[1]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak, which is often observed as [M+H]⁺ or [M+Na]⁺ in the positive ion mode, to determine the molecular weight.[1] The fragmentation pattern can provide valuable structural information.

Table 2: Mass Spectrometry Data for Selected 1,8-Naphthyridine Derivatives

CompoundIonization ModeCalculated m/zFound m/z
2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESI+372.43 ([M+H]⁺)373.25[5]
2-(4-((4-Chlorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESI+315.76 ([M])338.10 ([M+Na]⁺)[5]
UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic properties of 1,8-naphthyridine compounds. These techniques are particularly useful for compounds with potential applications in materials science and as fluorescent probes.[1]

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). From this, create a series of dilutions to obtain concentrations in the µM range.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the pure solvent. Measure the absorbance of the diluted samples in a 1 cm path length quartz cuvette over a relevant wavelength range (typically 200-600 nm).[1]

  • Data Analysis: Determine the wavelength(s) of maximum absorption (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[1]

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition: Set the excitation wavelength to the λmax obtained from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The fluorescence quantum yield (ΦF) can be determined relative to a standard.

Table 3: Photophysical Properties of a 1,8-Naphthyridine Derivative

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridineDichloromethane3554300.23

Chromatographic Techniques

Chromatography is essential for the separation, purification, and purity assessment of 1,8-naphthyridine compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of 1,8-naphthyridine derivatives.

Experimental Protocol: Analytical HPLC

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase, and filter it through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector). A C18 reversed-phase column is commonly used.

  • Method Development: Develop a suitable gradient or isocratic method using a mixture of solvents such as acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Data Analysis: The retention time is characteristic of the compound under specific conditions. The peak area can be used for quantification against a standard curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[6] This technique is invaluable for understanding intermolecular interactions in the crystal lattice.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the 1,8-naphthyridine compound of sufficient size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Table 4: Crystallographic Data for a 5H-Benzo(c)(1,8)naphthyridin-6-one Complex

PDB IDLigandResolution (Å)Space GroupUnit Cell Dimensions (Å, °)
4JAJ5H-Benzo(c)(1,8)naphthyridin-6-one2.70P 61 2 2a=108.3, b=108.3, c=117.4, α=90, β=90, γ=120[8]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of experiments in the characterization of 1,8-naphthyridine compounds.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Analysis Synthesis Synthesis of 1,8-Naphthyridine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS Xray X-ray Crystallography (Single Crystal) Purification->Xray UVVis UV-Vis Spectroscopy Purification->UVVis HPLC HPLC Analysis (Purity) Purification->HPLC Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Signaling_Pathway_Investigation Naphthyridine 1,8-Naphthyridine Compound Binding Binding Assay Naphthyridine->Binding Interaction Target Biological Target (e.g., Enzyme, Receptor) Target->Binding CellularAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) Binding->CellularAssay Functional Consequence SignalingPathway Modulation of Signaling Pathway CellularAssay->SignalingPathway Mechanism of Action Downstream Downstream Cellular Effects SignalingPathway->Downstream

References

Application Notes and Protocols for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on the characterization of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental data, this application note presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to guide researchers in the identification and characterization of this molecule. Furthermore, detailed protocols for a plausible synthetic route, as well as for the acquisition of NMR and MS data, are provided.

Predicted Analytical Data

The following data has been generated using computational prediction tools to serve as a reference for the characterization of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₁₄N₂O₂. The predicted mass spectrometry data is summarized in the table below.

ParameterPredicted Value
Molecular Weight 222.24 g/mol
Exact Mass 222.1055
[M+H]⁺ 223.1128
[M+Na]⁺ 245.0948
[M-H]⁻ 221.0982
Predicted ¹H NMR Data

The predicted ¹H NMR spectrum was generated for a solution in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.05d1HAr-H
~6.45d1HAr-H
~3.40t2HN-CH₂
~2.90t2HAr-CH₂
~2.65t2HCH₂-COOH
~1.90m2HCH₂-CH₂-CH₂
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum was generated for a solution in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)Assignment
~178.0C=O (acid)
~158.0Ar-C
~155.0Ar-C
~136.0Ar-CH
~118.0Ar-C
~112.0Ar-CH
~42.0N-CH₂
~35.0Ar-CH₂
~30.0CH₂-COOH
~25.0CH₂
~22.0CH₂

Experimental Protocols

The following protocols describe a potential synthetic route and standard procedures for acquiring analytical data.

Synthesis of this compound

This proposed synthesis involves the hydrolysis of a corresponding ester, which can be prepared via a Heck coupling reaction.

Step 1: Synthesis of ethyl 3-(1,8-naphthyridin-2-yl)acrylate

  • To a solution of 2-chloro-1,8-naphthyridine (1.0 eq) in a suitable solvent such as DMF, add ethyl acrylate (1.2 eq), a palladium catalyst like Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base like triethylamine (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation of the naphthyridine ring and reduction of the double bond

  • Dissolve the ethyl 3-(1,8-naphthyridin-2-yl)acrylate (1.0 eq) in ethanol or methanol.

  • Add a hydrogenation catalyst such as Palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Stir the reaction vigorously for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • After completion, cool the reaction mixture and adjust the pH to ~4-5 with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Set the appropriate temperature (typically 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak.

Mass Spectrometry Data Acquisition Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument Setup:

    • Set up the electrospray ionization (ESI) source in either positive or negative ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump or through an LC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • For high-resolution mass spectrometry (HRMS), use a suitable mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.

Visualizations

Synthesis_Workflow Start 2-chloro-1,8-naphthyridine + Ethyl Acrylate Heck Heck Coupling (Pd(OAc)2, P(o-tolyl)3, Et3N) Start->Heck Intermediate1 Ethyl 3-(1,8-naphthyridin-2-yl)acrylate Heck->Intermediate1 Hydrogenation Hydrogenation (H2, Pd/C) Intermediate1->Hydrogenation Intermediate2 Ethyl 3-(5,6,7,8-tetrahydro-1,8- naphthyridin-2-yl)propanoate Hydrogenation->Intermediate2 Hydrolysis Hydrolysis (NaOH or LiOH) Intermediate2->Hydrolysis End 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid Hydrolysis->End

Caption: Proposed synthetic workflow for the target compound.

Analytical_Workflow Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in ESI Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer (ESI Source) Prep_MS->MS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum MS->Mass_Spec Data_Analysis Data Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis Mass_Spec->Data_Analysis

Caption: General analytical workflow for compound characterization.

Application Notes and Protocols for Assay Development with 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid and its derivatives are a class of compounds showing significant promise in drug discovery. The tetrahydro-1,8-naphthyridine core is a key pharmacophore that has been identified in potent inhibitors of various biological targets, most notably integrins.[1] Integrins are a family of transmembrane receptors crucial for cell-matrix and cell-cell interactions, playing pivotal roles in physiological processes such as cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases.

Derivatives of this compound have been specifically investigated as antagonists for integrins such as αvβ3 and αvβ6.[1][2] The propanoic acid side chain often enhances the solubility and bioavailability of these compounds.[1] This document provides detailed application notes and protocols for developing biochemical and cell-based assays to characterize the activity of this compound and its analogs against their primary targets, the integrins.

Target Identification and Signaling Pathway

The primary molecular targets for this class of compounds are integrins, particularly αvβ3 and αvβ6. These integrins recognize the Arginine-Glycine-Aspartic acid (RGD) sequence in extracellular matrix (ECM) proteins like vitronectin and fibronectin. The tetrahydro-1,8-naphthyridine moiety often mimics the arginine guanidinium group, crucial for binding to the integrin.

Upon ligand binding, integrins cluster and activate downstream signaling pathways, prominently featuring Focal Adhesion Kinase (FAK) and the Ras-ERK (MAPK) cascade.[3] This signaling cascade influences cell behavior, including adhesion, migration, and proliferation.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM (e.g., Vitronectin) Integrin Integrin (αvβ3 / αvβ6) ECM->Integrin binds FAK FAK Integrin->FAK activates Compound 3-(5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-yl)propanoic acid Compound->Integrin inhibits Src Src FAK->Src recruits Grb2_SOS Grb2/SOS FAK->Grb2_SOS activates Src->FAK phosphorylates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription

Caption: Integrin signaling pathway initiated by ECM binding and inhibited by the test compound.

Data Presentation: Quantitative Analysis of Tetrahydro-1,8-naphthyridine Derivatives

The following tables summarize representative data for tetrahydro-1,8-naphthyridine derivatives from biochemical and cell-based assays. This data is illustrative and serves as a benchmark for new assay development.

Table 1: Biochemical Assay Data for Tetrahydro-1,8-naphthyridine Analogs

Compound IDTarget IntegrinAssay TypeIC50 (nM)Reference
MRT1 α5β1Fluorescence Polarization40[4]
MRT1 αvβ1Fluorescence Polarization18[4]
MK-0429 αvβ3 / αvβ6Not Specified< 10[2]
Analog A αvβ3SPAV30.39[5]

Table 2: Cell-Based Assay Data for Tetrahydro-1,8-naphthyridine Analogs

Compound IDCell LineAssay TypeEndpointIC50 / InhibitionReference
THN Derivative Rat OsteoclastsBone ResorptionInhibition of resorption3 ± 3 nM[5]
MSR03 HEK-αVβ3Cell AdhesionInhibition of adhesion>95% at 50 µM
MRT1 VariousLigand BindingInhibition of bindingSimilar to biochemical IC50[4]

Experimental Protocols

Protocol 1: Integrin Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific integrin.

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare fluorescently labeled ligand (tracer) D Incubate integrin, tracer, and test compound in 384-well plate A->D B Prepare purified integrin protein B->D C Prepare serial dilutions of test compound C->D E Equilibrate at RT for 30-60 min D->E F Measure fluorescence polarization (mP) E->F G Plot mP vs. [Compound] and calculate IC50 F->G H Convert IC50 to Ki (Cheng-Prusoff) G->H

Caption: Workflow for the fluorescence polarization-based integrin binding assay.

Materials:

  • Purified recombinant integrin (e.g., αvβ3)

  • Fluorescently labeled ligand (e.g., fluorescently tagged RGD peptide)

  • Test compound: this compound

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl₂, pH 7.4

  • 384-well, non-binding, black microplates

  • Fluorescence plate reader with polarization filters

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent ligand at a concentration equal to its Kd for the integrin in Assay Buffer.

    • Prepare a 2X solution of the integrin at a concentration that gives a significant polarization shift upon ligand binding.

    • Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X integrin solution to each well.

    • Initiate the binding reaction by adding 10 µL of the 2X fluorescent ligand solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand and its concentration.

Protocol 2: Cell Adhesion Assay

This protocol measures the ability of the test compound to inhibit integrin-mediated cell adhesion to an ECM-coated surface.

Adhesion_Workflow A Coat 96-well plate with ECM protein (e.g., Vitronectin) B Block non-specific binding sites (e.g., with BSA) A->B E Seed cells onto coated plate B->E C Harvest and resuspend integrin-expressing cells D Pre-incubate cells with serial dilutions of test compound C->D D->E F Incubate for 1-2 hours at 37°C E->F G Wash away non-adherent cells F->G H Quantify adherent cells (e.g., Calcein-AM staining) G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the cell adhesion assay to test integrin inhibitors.

Materials:

  • Integrin-expressing cells (e.g., U87MG or K562 cells transfected with the integrin of interest)

  • ECM protein (e.g., Vitronectin or Fibronectin)

  • Test compound

  • 96-well tissue culture plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell labeling dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.

    • Wash the wells with PBS and block with Blocking Buffer for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest the cells and resuspend them in serum-free media.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells to a final concentration of 1 x 10⁶ cells/mL.

  • Inhibition Assay:

    • In a separate plate, pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

    • Remove the blocking buffer from the coated plate and add 100 µL of the cell/compound suspension to each well.

  • Adhesion and Quantification:

    • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each compound concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the logarithm of the compound concentration to determine the IC50.

Protocol 3: Western Blot for Downstream Signaling

This protocol assesses the effect of the test compound on the phosphorylation of key downstream signaling molecules like FAK and ERK.

WesternBlot_Workflow A Starve cells to reduce basal signaling B Pre-treat cells with test compound A->B C Stimulate cells by plating on ECM-coated dishes B->C D Lyse cells and quantify protein C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane E->F G Probe with primary antibodies (p-FAK, FAK, p-ERK, ERK) F->G H Incubate with secondary HRP-conjugated antibody G->H I Detect signal with chemiluminescence H->I J Quantify band intensity I->J

References

Application Notes and Protocols for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific biological activities of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is not extensively available in public literature. The following application notes and protocols are based on the known biological activities of the 1,8-naphthyridine scaffold and general principles of cell-based assays for novel small molecules.[1][2] These are intended as a comprehensive template for the characterization of this and other novel experimental compounds.

Introduction

The 1,8-naphthyridine scaffold is a key heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The compound this compound, hereafter referred to as Compound TPN, is a novel derivative with potential therapeutic applications. These application notes provide a framework for the initial in vitro characterization of Compound TPN, focusing on its effects on cell viability, proliferation, and its potential mechanism of action in relevant cell lines.

Data Presentation

In Vitro Cytotoxicity and Anti-proliferative Activity

The initial assessment of a novel compound involves determining its cytotoxic and anti-proliferative effects across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[4]

Table 1: IC50 Values of Compound TPN in Human Cancer Cell Lines after 72-hour Exposure

Cell LineCancer TypeIC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma15.2 ± 2.1
PC-3Prostate Adenocarcinoma5.8 ± 0.9
HCT116Colon Carcinoma11.3 ± 1.5

Table 2: Effect of Compound TPN on PC-3 Cell Viability (MTT Assay)

Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
188.2 ± 3.8
555.7 ± 2.9
1032.1 ± 2.2
2512.5 ± 1.5
504.8 ± 0.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of cell viability following treatment with Compound TPN using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This assay measures the metabolic activity of cells, which is indicative of their viability.[4]

Materials:

  • Human cancer cell lines (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Compound TPN stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of Compound TPN in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay

This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of actively proliferating cells.[8][9]

Materials:

  • BrdU Cell Proliferation Assay Kit

  • Human cancer cell lines

  • Complete growth medium

  • Compound TPN

  • 96-well plates

  • Plate reader (dual wavelength, 450/540 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Cell Fixation and Detection:

    • Remove the labeling medium and fix the cells.

    • Add the anti-BrdU antibody and incubate as per the kit instructions.

    • Wash the wells and add the substrate solution.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelengths.

    • Analyze the data to determine the effect of Compound TPN on cell proliferation.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of Compound TPN on specific protein expression and phosphorylation status within a signaling pathway, such as the PI3K/AKT pathway, which is commonly dysregulated in cancer.[10]

Materials:

  • Human cancer cell lines

  • Compound TPN

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with Compound TPN at various concentrations for the desired time.[11]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

    • Centrifuge the lysates and collect the supernatant.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

    • Transfer the proteins to a PVDF membrane.[11]

    • Block the membrane for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[11]

    • Analyze the band intensities, normalizing to a loading control like Actin.[11]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well or 6-well plates incubation_24h Incubate for 24h for attachment cell_seeding->incubation_24h treatment Treat cells with Compound TPN for 24-72h incubation_24h->treatment compound_dilution Prepare Serial Dilutions of Compound TPN compound_dilution->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay brdu_assay BrdU Assay for Proliferation treatment->brdu_assay western_blot Western Blot for Signaling Pathways treatment->western_blot data_acquisition Acquire Data (Absorbance/Chemiluminescence) mtt_assay->data_acquisition brdu_assay->data_acquisition western_blot->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc pathway_analysis Analyze Protein Expression data_acquisition->pathway_analysis

Caption: General experimental workflow for in vitro characterization.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates transcription Gene Transcription mTOR->transcription Promotes proliferation Cell Proliferation & Survival transcription->proliferation apoptosis_inhibition Inhibition of Apoptosis transcription->apoptosis_inhibition Compound_TPN Compound TPN Compound_TPN->PI3K Inhibits? Compound_TPN->pAKT Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 1,8-Naphthyridines in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,8-naphthyridine core is a significant pharmacophore found in numerous therapeutic agents. Traditional synthetic routes to this scaffold often involve harsh reaction conditions, the use of organic solvents, and expensive metal catalysts, posing environmental and economic challenges.[1][2][3] This document provides a detailed protocol for a green and efficient gram-scale synthesis of substituted 1,8-naphthyridines via the Friedlander condensation reaction in water.[1][4] The methodology utilizes the inexpensive, biocompatible, and metal-free ionic liquid, choline hydroxide (ChOH), as a catalyst.[1][2][5] This one-pot synthesis offers high yields, operational simplicity, and easy product separation, making it an attractive alternative to conventional methods.[2][4]

Data Presentation

The following tables summarize the optimized reaction conditions and the substrate scope for the ChOH-catalyzed synthesis of 1,8-naphthyridines in water.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine [4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ChOH (1)H₂O50698
2ChOH (1)H₂Ort1295
3-H₂O5024NR
4ChOH (0.5)H₂O50892
5ChOH (2)H₂O50698
6NaOH (1)H₂O501245
7KOH (1)H₂O501252

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), H₂O (1 mL). rt: room temperature, NR: no reaction. Isolated yields.[4]

Table 2: Substrate Scope for the Synthesis of Substituted 1,8-Naphthyridines [1][2]

ProductTime (h)Yield (%)
10a CH₃H698
10b C₂H₅H698
10c n-C₃H₇H796
10d CH₂COCH₃H895
10e PhH894
10f 4-Cl-PhH892
10g 4-Br-PhH893
10h 4-F-PhH891
10i - (CH₂)₄ -1092
10j - (CH₂)₃ -1090

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene carbonyl (0.5 mmol), ChOH (1 mol%), H₂O (1 mL), 50 °C. Isolated yields.[1][2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine (10a) in Water [1][6]

This protocol details the gram-scale synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt% in H₂O)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath or heating mantle

  • Nitrogen gas inlet

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone.[1]

  • Add 20 mL of deionized water to the flask.

  • Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.[1]

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any residual catalyst. The catalyst remains in the aqueous phase.[6]

  • Dry the purified product under vacuum to obtain 2-methyl-1,8-naphthyridine. The expected yield is greater than 90%.[1]

  • Characterize the final product using NMR and mass spectrometry.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow reactants Reactants: 2-aminonicotinaldehyde + Active Methylene Carbonyl reaction_vessel Reaction Vessel (N₂ atmosphere, 50 °C) reactants->reaction_vessel solvent_catalyst Solvent & Catalyst: Water (H₂O) + Choline Hydroxide (ChOH) solvent_catalyst->reaction_vessel stirring Stirring (6-10 hours) reaction_vessel->stirring Reaction workup Workup: Cooling & Filtration stirring->workup Completion (TLC) product Purified 1,8-Naphthyridine Product workup->product

Caption: Experimental workflow for the synthesis of 1,8-naphthyridines.

reaction_mechanism start 2-aminonicotinaldehyde + Carbonyl enolate Enolate Formation (ChOH assisted) start->enolate Base Catalysis aldol Aldol Condensation start->aldol enolate->aldol intermediate1 Aldol Adduct aldol->intermediate1 dehydration Dehydration intermediate1->dehydration intermediate2 α,β-Unsaturated Intermediate dehydration->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydronaphthyridine cyclization->intermediate3 aromatization Aromatization (-H₂O) intermediate3->aromatization product 1,8-Naphthyridine aromatization->product

Caption: Proposed mechanism for the Friedlander condensation.

References

Application Notes and Protocols: 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold is a key pharmacophore in the development of novel therapeutics. Its structural features have been leveraged to design potent and selective modulators of various biological targets, leading to the discovery of clinical candidates for a range of diseases. These application notes provide an overview of the utility of this scaffold in drug discovery, with a focus on its incorporation into molecules targeting the Prostaglandin D2 Receptor 1 (DP1) and αvβ6 Integrin. Detailed protocols and quantitative data are provided to guide researchers in the evaluation and application of these compounds.

Section 1: Antagonism of the Prostaglandin D2 Receptor 1 (DP1)

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is a core component of Laropiprant (MK-0524), a potent and selective antagonist of the Prostaglandin D2 Receptor 1 (DP1).[1] Prostaglandin D2 (PGD2) is a key mediator of allergic responses and niacin-induced flushing.[2][3][4] DP1 receptor activation leads to vasodilation, a primary cause of the flushing associated with niacin (nicotinic acid) therapy for dyslipidemia.[2][3] Laropiprant was developed to mitigate this adverse effect.

Signaling Pathway of DP1 Receptor and its Antagonism

PGD2, produced from arachidonic acid via the cyclooxygenase pathway, binds to the DP1 receptor, a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates vasodilation. Laropiprant competitively antagonizes PGD2 binding to the DP1 receptor, thereby inhibiting this signaling cascade and the subsequent physiological response.

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 Binds AC Adenylyl Cyclase DP1->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Converts Vasodilation Vasodilation cAMP->Vasodilation Leads to Laropiprant Laropiprant (MK-0524) Laropiprant->DP1 Antagonizes

Figure 1: DP1 Receptor Signaling and Laropiprant Antagonism.
Quantitative Data

CompoundTargetAssay TypeValueReference
Laropiprant (MK-0524)DP1 ReceptorKi2.0 nM[5]
Experimental Protocols

In Vivo Model of Niacin-Induced Flushing

This protocol describes a method to evaluate the efficacy of a DP1 antagonist in a mouse model of niacin-induced vasodilation.[2]

Materials:

  • Laropiprant (MK-0524) or test compound

  • Vehicle (e.g., 0.5% methylcellulose or a mixture of 10% DMSO, 5% Tween 80, and 85% saline for poorly soluble compounds)[1]

  • Nicotinic Acid (Niacin)

  • Male or female mice (e.g., C57BL/6)

  • Laser Doppler flowmeter

Procedure:

  • Compound Administration:

    • Prepare the test compound in the appropriate vehicle at the desired concentrations (e.g., 0.04, 0.4, 4, and 40 mg/kg).[2]

    • Administer the compound or vehicle to the mice via oral gavage, typically 30-60 minutes before the niacin challenge.[1][2]

  • Niacin Challenge:

    • Prepare a solution of nicotinic acid (e.g., 100 mg/kg in 5% hydroxypropyl β-cyclodextrin).[2]

    • Administer the niacin solution via subcutaneous injection.[2]

  • Measurement of Vasodilation:

    • Measure cutaneous blood flow in the ear using a laser Doppler flowmeter at baseline and at various time points after the niacin challenge.

    • An increase in blood flow indicates vasodilation.

  • Data Analysis:

    • Calculate the change in blood flow from baseline for each group.

    • Compare the vasodilation response in the compound-treated groups to the vehicle-treated group to determine the inhibitory effect of the compound.

in_vivo_workflow start Start compound_prep Prepare Test Compound and Vehicle start->compound_prep animal_dosing Oral Gavage of Compound or Vehicle to Mice compound_prep->animal_dosing wait Wait 30-60 minutes animal_dosing->wait niacin_challenge Subcutaneous Injection of Niacin wait->niacin_challenge niacin_prep Prepare Niacin Solution niacin_prep->niacin_challenge measurement Measure Ear Blood Flow (Laser Doppler) niacin_challenge->measurement data_analysis Analyze Change in Blood Flow measurement->data_analysis end End data_analysis->end binding_assay_workflow start Start cell_prep Prepare αvβ6-expressing Cell Membranes start->cell_prep reaction_setup Set up Binding Reaction: Membranes + [³H]-Ligand + Test Compound cell_prep->reaction_setup incubation Incubate to Equilibrium reaction_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification analysis Calculate IC50 and Ki/pKi quantification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving reaction yields and purity.

Q1: My overall yield for the multi-step synthesis is low. Where are the most likely points of yield loss?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The key steps in the synthesis of this compound typically involve a Sonogashira coupling, a Chichibabin cyclization, hydrogenation of the naphthyridine ring, and finally, hydrolysis of a precursor (e.g., an ester or nitrile) to the carboxylic acid.

Potential areas for yield loss include:

  • Sonogashira Coupling: Incomplete reaction, side product formation, or difficulty in purifying the coupled product can reduce yields.

  • Chichibabin Cyclization: This reaction is often the most challenging and lowest yielding step. It can be highly sensitive to reaction conditions, and side reactions are common.

  • Hydrogenation: While generally efficient, incomplete reduction or side reactions can occur.

  • Hydrolysis: Incomplete hydrolysis or degradation of the product under harsh conditions can lower the yield of the final acid.

A systematic approach to identify the bottleneck is to analyze the yield of each individual step.

Q2: I am having trouble with the Sonogashira coupling of 2,5-dibromopyridine. What are the key parameters to optimize?

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its success with di-substituted pyridines can be challenging. Here are key parameters to consider for optimization:

  • Catalyst System: The choice of palladium catalyst and copper co-catalyst is critical. For instance, Pd(PPh₃)₂Cl₂ in combination with CuI is a common system. The catalyst loading should also be optimized, as higher loadings do not always lead to better yields and can complicate purification.

  • Base: An appropriate base, such as triethylamine or diisopropylethylamine, is essential. The amount of base can also influence the reaction rate and yield.

  • Solvent: The choice of solvent, typically an amine like triethylamine or a polar aprotic solvent like DMF or THF, can significantly impact the reaction.

  • Temperature: The reaction temperature should be carefully controlled. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent the degradation of the catalyst and reagents.

Q3: The Chichibabin cyclization is giving a very low yield. How can I improve this step?

The Chichibabin reaction for the formation of the 1,8-naphthyridine ring is notoriously difficult and often results in low yields. Here are some strategies to improve the outcome:

  • Reagent Purity: Ensure the starting diamine is of high purity.

  • Reaction Temperature: This is a critical parameter. The reaction often requires high temperatures, but excessive heat can lead to decomposition. A careful optimization of the temperature profile is necessary.

  • Solvent: High-boiling point solvents are typically used. The choice of solvent can influence the reaction rate and the solubility of intermediates.

  • Reaction Time: The reaction time needs to be optimized to ensure completion without significant product degradation.

  • Alternative Cyclization Strategies: If the Chichibabin reaction remains problematic, consider alternative methods for the formation of the tetrahydronaphthyridine ring system, such as those involving intramolecular Pd-catalyzed C-N coupling.[1]

Q4: I am observing the formation of multiple products during the synthesis. How can I improve the selectivity?

The formation of multiple products can be due to side reactions at various stages.

  • During Sonogashira Coupling: Incomplete double coupling can lead to a mixture of mono- and di-substituted pyridines. Optimizing the stoichiometry of the alkyne and the reaction time can help drive the reaction to completion.

  • During Chichibabin Cyclization: Poor regioselectivity can be an issue if the starting materials are unsymmetrical. While not directly applicable to this specific synthesis which uses a symmetrical diamine precursor, it's a known challenge in related syntheses.

  • During Hydrogenation: Over-reduction or partial reduction of other functional groups can occur. The choice of catalyst (e.g., Pd/C) and reaction conditions (hydrogen pressure, temperature, and solvent) should be carefully controlled.

Q5: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion or is causing decomposition. What are the best conditions?

Hydrolysis of the ethyl ester to the carboxylic acid is the final step. To avoid incomplete reaction or product degradation:

  • Choice of Acid or Base: Both acidic and basic conditions can be used for hydrolysis. For base-catalyzed hydrolysis, a solution of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF) is typically used. For acid-catalyzed hydrolysis, a strong acid like hydrochloric acid is employed.

  • Reaction Temperature: The reaction is often heated to reflux to ensure complete hydrolysis. However, prolonged heating or excessively high temperatures should be avoided to prevent potential degradation of the tetrahydronaphthyridine ring.

  • Work-up Procedure: After hydrolysis, careful neutralization to the isoelectric point of the amino acid is crucial for efficient precipitation and isolation of the final product.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound?

Q: Are there any particularly hazardous reagents used in this synthesis?

Yes, several reagents used in this synthesis require careful handling:

  • Sodium amide (NaNH₂): Used in the Chichibabin reaction, it is highly reactive and can be flammable upon contact with water.

  • Palladium catalysts: While not acutely toxic, they are heavy metals and should be handled with care.

  • Pressurized hydrogen gas: Used for the hydrogenation step, it is highly flammable and requires specialized equipment and procedures.

Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols.

Q: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps in this synthesis. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity. For the hydrogenation step, monitoring the uptake of hydrogen gas can indicate the reaction's progress.

Q: What are the recommended purification methods for the intermediates and the final product?

  • Intermediates: Column chromatography on silica gel is a common method for purifying the products of the Sonogashira coupling and other intermediates.

  • Final Product: The final carboxylic acid can often be purified by recrystallization or by precipitation from a suitable solvent system after adjusting the pH.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Dihaloheterocycles

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp - 5060-80General Knowledge
Pd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF80-10050-70General Knowledge
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10070-90General Knowledge

Note: Yields are representative for Sonogashira couplings of dihaloheterocycles and may vary for the specific substrate.

Experimental Protocols

A plausible synthetic route based on the synthesis of a close analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, is outlined below.[2]

Step 1: Synthesis of Ethyl 3-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)propanoate (Sonogashira Coupling)

  • To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • To this mixture, add a solution of ethyl 4-pentynoate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Ethyl 3-(5,6-dihydro-1,8-naphthyridin-2-yl)propanoate (Chichibabin Cyclization Precursor)

This step would involve a second Sonogashira coupling followed by the Chichibabin cyclization. A detailed, optimized protocol for this specific transformation is not available in the search results and would require experimental development.

Step 3: Synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate (Hydrogenation)

  • Dissolve the ethyl 3-(1,8-naphthyridin-2-yl)propanoate intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product.

Step 4: Synthesis of this compound (Hydrolysis)

  • Dissolve the ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in a mixture of ethanol and water.

  • Add an excess of a strong base (e.g., 2 M aqueous sodium hydroxide) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a strong acid (e.g., 2 M hydrochloric acid) to a pH of approximately 7.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or other suitable methods.

Visualizations

Synthesis_Pathway Start 2,5-Dibromopyridine Intermediate1 Ethyl 3-(5-bromo-2-(pent-4-yn-1-yl)pyridin-3-yl)propanoate Start->Intermediate1 Sonogashira Coupling Intermediate2 Ethyl 3-(1,8-Naphthyridin-2-yl)propanoate Intermediate1->Intermediate2 Chichibabin Cyclization Intermediate3 Ethyl 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoate Intermediate2->Intermediate3 Hydrogenation FinalProduct This compound Intermediate3->FinalProduct Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield LowYield Low Overall Yield CheckStep1 Analyze Sonogashira Coupling Yield LowYield->CheckStep1 CheckStep2 Analyze Chichibabin Cyclization Yield LowYield->CheckStep2 CheckStep3 Analyze Hydrogenation Yield LowYield->CheckStep3 CheckStep4 Analyze Hydrolysis Yield LowYield->CheckStep4 OptimizeStep1 Optimize Catalyst, Base, Solvent, Temp. CheckStep1->OptimizeStep1 If low OptimizeStep2 Optimize Temp., Solvent, Reagent Purity CheckStep2->OptimizeStep2 If low OptimizeStep3 Optimize Catalyst, H2 Pressure, Temp. CheckStep3->OptimizeStep3 If low OptimizeStep4 Optimize Hydrolysis Conditions (Acid/Base, Temp.) CheckStep4->OptimizeStep4 If low

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,8-naphthyridines and managing common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,8-naphthyridines and their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation and the Skraup-Doebner-von Miller reaction. A primary challenge for both methods is controlling byproduct formation. For the Friedländer synthesis, the main issue is a lack of regioselectivity when using unsymmetrical ketones, which leads to isomeric byproducts.[1] In the Skraup-Doebner-von Miller reaction, harsh acidic conditions can lead to complex product mixtures and polymerization of reactants.[2] Other common challenges include preventing the self-condensation of starting materials and ensuring the reaction proceeds to complete cyclization to form the desired 1,8-naphthyridine ring system.

Q2: What is the principal cause of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: The major source of byproducts in the Friedländer synthesis is the reaction of a 2-aminopyridine derivative with an unsymmetrical ketone. This lack of regioselectivity can lead to the formation of two different constitutional isomers. For example, the reaction of 2-aminonicotinaldehyde with 2-butanone can yield both 2,3-dimethyl-1,8-naphthyridine and 2-ethyl-1,8-naphthyridine.

Q3: Are there common byproducts in the Skraup-Doebner-von Miller synthesis of 1,8-naphthyridines?

A3: Yes, the Skraup-Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, can be prone to side reactions, especially under strong acidic conditions. A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which reduces the yield of the desired 1,8-naphthyridine. The reaction mechanism is complex and can involve fragmentation and recombination, potentially leading to a variety of side products.

Q4: Can the starting materials themselves lead to byproducts?

A4: Yes, self-condensation of the carbonyl-containing starting materials is a potential source of byproducts.[3] In this reaction, two molecules of the same carbonyl compound react with each other, which can compete with the desired reaction pathway.[3] Additionally, the 2-aminopyridine-3-carbaldehyde starting material can be susceptible to oxidation, leading to impurities that may interfere with the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

If you are experiencing low yields in your Friedländer synthesis of a 1,8-naphthyridine derivative, consider the following potential causes and solutions:

  • Purity of Starting Materials: Ensure that the 2-aminopyridine-3-carbaldehyde and the active methylene compound are of high purity. Impurities can participate in side reactions and inhibit the desired transformation.

  • Sub-optimal Reaction Conditions:

    • Catalyst: The choice and amount of catalyst are crucial. While bases like piperidine and choline hydroxide are common, the optimal catalyst may vary depending on the substrates.

    • Solvent: The reaction can be sensitive to the solvent. While some protocols use organic solvents, others have shown high yields in water or even under solvent-free conditions.

    • Temperature: The optimal reaction temperature can vary. Experiment with a range of temperatures to find the best conditions for your specific substrates.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration.

  • Incomplete Cyclization: In some instances, the intermediate enamine may be stable and not fully cyclize to the final 1,8-naphthyridine ring. Adjusting the catalyst or temperature may be necessary to promote the final dehydration step.

Issue 2: Formation of Multiple Products (Poor Regioselectivity) in Friedländer Synthesis

The formation of multiple products is a common problem when using unsymmetrical ketones. Here are strategies to improve regioselectivity:

  • Catalyst Selection: Certain catalysts can significantly favor the formation of one regioisomer over the other. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity, achieving a 96:4 ratio of the desired 2-substituted 1,8-naphthyridine.[1][4][5]

  • Slow Addition of Ketone: Slowly adding the unsymmetrical methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[5]

  • Temperature Optimization: Regioselectivity can be temperature-dependent. It has been observed that higher temperatures can lead to improved regioselectivity in some cases.[5]

Issue 3: Complex Product Mixture in Skraup-Doebner-von Miller Synthesis

A complex mixture of products in this reaction is often due to the harsh acidic conditions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Consider using milder Lewis acids such as tin tetrachloride or scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid, as alternatives to strong mineral acids.[2]

  • Temperature Control: Carefully control the reaction temperature, as high temperatures can promote polymerization and other side reactions.

  • Reactant Purity: As with the Friedländer synthesis, ensure the purity of the aniline derivative and the α,β-unsaturated carbonyl compound.

Quantitative Data on Byproduct Formation

The following table summarizes the yields of 1,8-naphthyridine products from the Friedländer synthesis using different active methylene compounds. Note that in many modern, optimized protocols, the formation of byproducts is minimized, leading to high yields of the desired product.

Starting Material 1Starting Material 2 (Active Methylene Compound)CatalystSolventProductYield (%)Byproduct InformationReference
2-AminonicotinaldehydeAcetoneCholine Hydroxide (1 mol%)Water2-Methyl-1,8-naphthyridine>95Not reported, high purity[4]
2-AminonicotinaldehydePropiophenoneCholine Hydroxide (1 mol%)Water2-Methyl-3-phenyl-1,8-naphthyridine92Not reported, high purity[4]
2-Aminonicotinaldehyde1-Methylpiperidin-4-oneCholine Hydroxide (1 mol%)Water7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][4][6]naphthyridine96Not reported, high purity[4]
2-AminonicotinaldehydeEthyl AcetoacetatePiperidineNone (Solvent-free)Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate90Devoid of any side products
2-AminonicotinaldehydeAcetylacetonePiperidineNone (Solvent-free)3-Acetyl-2-methyl-1,8-naphthyridine92Devoid of any side products
2-Aminonicotinaldehyde2-ButanoneTABOToluene2,3-Dimethyl-1,8-naphthyridine84 (isolated)96:4 ratio of 2,3-dimethyl to 2-ethyl isomer[1]

Experimental Protocols

Protocol 1: Green Synthesis of 1,8-Naphthyridines via Friedländer Annulation in Water

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[6]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, propiophenone)

  • Choline hydroxide (ChOH)

  • Water

  • Ethyl acetate

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (1.5 mmol for acetone, 0.5 mmol for other substrates).[6]

  • Add 1 mL of water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[6]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as the eluent).[6]

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Skraup Synthesis of 2,7-Dimethyl-1,8-naphthyridine (Adapted)

This is an adapted procedure based on literature reports for the synthesis of 2,7-dimethyl-1,8-naphthyridine, a classic example of the Skraup reaction applied to naphthyridine synthesis.

Materials:

  • 2-Amino-6-methylpyridine

  • Crotonaldehyde

  • Concentrated sulfuric acid

  • An oxidizing agent (e.g., arsenic pentoxide or m-nitrobenzenesulfonic acid)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., chloroform)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • To a reaction flask equipped with a reflux condenser and a dropping funnel, add 2-amino-6-methylpyridine and the oxidizing agent.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Once the mixture is homogeneous, slowly add crotonaldehyde through the dropping funnel while maintaining vigorous stirring and cooling.

  • After the addition is complete, heat the reaction mixture cautiously. The reaction is often vigorous.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the product from the aqueous layer with an organic solvent like chloroform.

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Visualizations

Friedländer Annulation and Regioisomeric Byproduct Formation

Friedlander_Byproducts cluster_reactants Starting Materials 2_aminonicotinaldehyde 2-Aminonicotinaldehyde aldol_a Aldol Adduct A 2_aminonicotinaldehyde->aldol_a + Enolate A aldol_b Aldol Adduct B 2_aminonicotinaldehyde->aldol_b + Enolate B unsymmetrical_ketone Unsymmetrical Ketone (e.g., 2-Butanone) enolate_a Enolate A (Deprotonation at C1) unsymmetrical_ketone->enolate_a Base enolate_b Enolate B (Deprotonation at C3) unsymmetrical_ketone->enolate_b Base product_a Desired Product (e.g., 2,3-Dimethyl-1,8-naphthyridine) aldol_a->product_a Cyclization & Dehydration product_b Isomeric Byproduct (e.g., 2-Ethyl-1,8-naphthyridine) aldol_b->product_b Cyclization & Dehydration

Caption: Formation of regioisomeric byproducts in the Friedländer synthesis.

General Experimental Workflow for 1,8-Naphthyridine Synthesis

experimental_workflow start Mix Reactants (e.g., 2-aminopyridine derivative, carbonyl compound) reaction Reaction under Optimized Conditions (Catalyst, Solvent, Temperature) start->reaction monitoring Monitor Progress (e.g., TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Upon completion isolation Crude Product Isolation (Solvent Removal) workup->isolation purification Purification (e.g., Column Chromatography, Recrystallization) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure 1,8-Naphthyridine analysis->end

Caption: General workflow for 1,8-naphthyridine synthesis and purification.

References

Technical Support Center: Troubleshooting Regioselectivity in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the Friedländer annulation for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What are the primary factors influencing which isomer is formed?

A1: The regioselectivity of the Friedländer annulation with unsymmetrical ketones is primarily governed by the reaction conditions, which dictate the formation of either the kinetic or thermodynamic enolate/enamine intermediate.[1][2]

  • Kinetic Control: Favors the formation of the less substituted enolate/enamine, leading to the sterically less hindered product. This is often achieved under milder conditions with strong, bulky bases or specific amine catalysts.

  • Thermodynamic Control: Favors the more substituted, and generally more stable, enolate/enamine, resulting in the thermodynamically favored product. This is often observed under harsher conditions, such as high temperatures and prolonged reaction times with acid or base catalysis, allowing for equilibration.[1]

The choice of catalyst (acid vs. base), solvent, temperature, and even the order of reagent addition can significantly influence the isomeric ratio.[3][4]

Q2: How can I selectively synthesize the 2-substituted quinoline isomer?

A2: To favor the formation of the 2-substituted quinoline, which arises from the reaction at the methyl group of a methyl ketone, conditions that promote kinetic control are generally preferred. A highly effective method is the use of cyclic secondary amine catalysts, particularly pyrrolidine derivatives.[4][5] The bicyclic amine catalyst, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to provide excellent regioselectivity for the 2-substituted product.[3][4] Slow addition of the methyl ketone substrate and higher temperatures have also been found to improve the regioselectivity in these amine-catalyzed reactions.[3]

Q3: I am obtaining the 2,3-disubstituted quinoline as the major product. How can I reverse this selectivity?

A3: The 2,3-disubstituted quinoline is often the thermodynamically favored product. To obtain this isomer selectively, you can employ conditions that promote thermodynamic control. This typically involves using traditional acid or base catalysis (e.g., KOH, p-toluenesulfonic acid) at elevated temperatures, which allows the initial intermediates to equilibrate to the more stable form before cyclization.[6][7] Oxide catalysts have also been reported to favor the formation of 2,3-dialkyl substituted products.[5]

Q4: My reaction is suffering from low yields and/or the formation of side products. What are common side reactions and how can I mitigate them?

A4: A common side reaction, especially under basic conditions, is the aldol self-condensation of the ketone starting material.[6] To minimize this, you can:

  • Switch to Acid Catalysis: Acidic conditions can sometimes suppress aldol side reactions.

  • Use an Imine Analog: Employing the imine analog of the o-aminoaryl aldehyde or ketone can prevent self-condensation.[6]

  • Slow Addition of Reactants: Adding the ketone slowly to the reaction mixture can help maintain a low concentration and reduce the rate of self-condensation.[3]

  • Optimize Temperature: Carefully controlling the reaction temperature can help favor the desired Friedländer annulation over side reactions.

Q5: Are there other strategies to control regioselectivity besides catalyst choice?

A5: Yes, substrate modification is another powerful strategy. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site and direct the annulation to the other α-position.[6][7] Additionally, the use of ionic liquids as both the solvent and catalyst has been shown to be an effective method for controlling regioselectivity in some cases.[6]

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the regioselectivity of the Friedländer annulation.

Table 1: Catalyst Effect on the Regioselectivity of the Reaction between 2-Amino-5-chlorobenzaldehyde and 2-Butanone

CatalystRegioisomeric Ratio (2-ethyl- vs. 2,3-dimethyl-6-chloroquinoline)Yield (%)
Pyrrolidine84:1675
Piperidine72:2868
TABO>95:582
KOH25:7565
p-TsOH30:7070

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Reaction Conditions on Regioselectivity using TABO Catalyst

Substrate 1Substrate 2Temperature (°C)Addition Time (h)Regioisomeric Ratio (2-subst. : 2,3-disubst.)Isolated Yield (%)
2-Aminobenzaldehyde2-Pentanone80490:1078
2-Aminobenzaldehyde2-Pentanone110494:681
2-Aminobenzaldehyde2-Pentanone1100.588:1279
2-Amino-3-pyridinaldehydeAcetone1002>98:284

Based on data from J. Org. Chem. 2003, 68, 467-477.[3]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using an Amine Catalyst (TABO)

This protocol is adapted from J. Org. Chem. 2003, 68, 467-477 and is optimized for the synthesis of the 2-substituted quinoline isomer.[3]

Materials:

  • o-Aminoaromatic aldehyde (1.0 equiv)

  • Methyl ketone (1.5 equiv)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 equiv)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the o-aminoaromatic aldehyde and TABO in toluene.

  • Heat the mixture to reflux (approximately 110 °C).

  • Slowly add the methyl ketone to the refluxing mixture via the dropping funnel over a period of 4 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-substituted quinoline.

Protocol 2: Synthesis of the Thermodynamically Favored 2,3-Disubstituted Quinoline using Acid Catalysis

This protocol is a general procedure for the synthesis of the thermodynamically favored regioisomer.

Materials:

  • o-Aminoaryl ketone (1.0 equiv)

  • Unsymmetrical ketone (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminoaryl ketone and the unsymmetrical ketone in ethanol.

  • Add the catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for 8-12 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,3-disubstituted quinoline.

Mandatory Visualizations

Friedlander_Mechanism Regioselectivity in Friedländer Annulation cluster_start Starting Materials cluster_pathways Intermediate Formation cluster_products Products o-Aminoaryl Ketone o-Aminoaryl Ketone Kinetic Enolate/Enamine Kinetic Enolate/Enamine o-Aminoaryl Ketone->Kinetic Enolate/Enamine Amine Catalyst (e.g., TABO) Mild Conditions Thermodynamic Enolate/Enamine Thermodynamic Enolate/Enamine o-Aminoaryl Ketone->Thermodynamic Enolate/Enamine Acid/Base Catalyst (e.g., p-TsOH, KOH) High Temperature Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Kinetic Enolate/Enamine Unsymmetrical Ketone->Thermodynamic Enolate/Enamine 2-Substituted Quinoline 2-Substituted Quinoline Kinetic Enolate/Enamine->2-Substituted Quinoline Cyclization 2,3-Disubstituted Quinoline 2,3-Disubstituted Quinoline Thermodynamic Enolate/Enamine->2,3-Disubstituted Quinoline Cyclization

Caption: Mechanistic pathways determining regioselectivity.

Troubleshooting_Workflow Troubleshooting Workflow for Regioselectivity cluster_kinetic Kinetic Control Strategies cluster_thermo Thermodynamic Control Strategies start Problem: Mixture of Regioisomers desired_product What is the desired product? start->desired_product two_subst 2-Substituted Quinoline desired_product->two_subst two_three_disubst 2,3-Disubstituted Quinoline desired_product->two_three_disubst amine_cat Use Amine Catalyst (e.g., Pyrrolidine, TABO) two_subst->amine_cat acid_base_cat Use Acid/Base Catalyst (p-TsOH, KOH) two_three_disubst->acid_base_cat slow_add Slowly Add Ketone amine_cat->slow_add temp_opt_kin Optimize Temperature (Higher temp may be beneficial with amine catalysts) slow_add->temp_opt_kin end Desired Regioisomer Obtained temp_opt_kin->end high_temp Increase Reaction Temperature acid_base_cat->high_temp long_time Increase Reaction Time high_temp->long_time long_time->end

Caption: Decision workflow for troubleshooting regioselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,8-naphthyridine derivatives. The following sections address common challenges and provide optimized reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,8-naphthyridines, and what are their main challenges?

The most prevalent method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. This reaction involves the condensation of a 2-amino-3-formylpyridine with a ketone or aldehyde that has an α-methylene group. While versatile, the primary challenges are often low yields and poor regioselectivity, especially when using unsymmetrical ketones, which can lead to the formation of isomeric byproducts.

Q2: My Friedländer synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Friedländer synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]), Lewis acids (e.g., CeCl₃·7H₂O), or greener options like choline hydroxide (ChOH) in water.[1]

  • Improper Reaction Conditions:

    • Solvent: The solvent can significantly impact the reaction rate and yield. While organic solvents are common, recent studies have shown high yields in water or even under solvent-free conditions.[2] Solvent-free grinding conditions can also simplify work-up.

    • Temperature: The reaction temperature may need optimization. Some protocols require heating, while others with highly active catalysts can proceed at room temperature. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]

  • Purity of Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can lead to side reactions and lower the yield of the desired product.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned reaction time, consider extending the duration.

Q3: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

Poor regioselectivity is a common issue when using unsymmetrical ketones. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.

  • Slow Addition of the Ketone: Adding the unsymmetrical ketone dropwise over an extended period can favor one reaction pathway over the other, thus improving the ratio of the desired regioisomer.

  • Temperature Optimization: Regioselectivity can be temperature-dependent. Running the reaction at different temperatures and analyzing the product ratio can help identify the optimal condition.

Q4: What are the common impurities in 1,8-naphthyridine synthesis and how can they be removed?

Common impurities include unreacted starting materials (especially 2-aminopyridine derivatives), high-boiling solvents (like DMSO or pyridine), and side-products.[3]

  • Unreacted 2-Aminopyridine: An acidic wash during workup is effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic 2-aminopyridine, moving it to the aqueous layer.[3]

  • High-Boiling Solvents: For basic solvents like pyridine, an acid wash is also effective. For others like DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene can also help remove trace amounts.[3]

  • General Purification: For solid crude products, recrystallization is often the first choice. If the product is an oil or recrystallization is ineffective, column chromatography on silica gel is recommended.[3]

Troubleshooting Guide: Low Yield

Below is a workflow to address low yields in your 1,8-naphthyridine synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No monitor_reaction Monitor Reaction by TLC purity_ok->monitor_reaction Yes purify_sm->start optimize_conditions Optimize Reaction Conditions change_catalyst Change Catalyst optimize_conditions->change_catalyst change_solvent Change Solvent optimize_conditions->change_solvent change_temp Change Temperature optimize_conditions->change_temp reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->optimize_conditions Yes extend_time Extend Reaction Time reaction_complete->extend_time No extend_time->monitor_reaction end_point Improved Yield change_catalyst->end_point change_solvent->end_point change_temp->end_point

Troubleshooting workflow for low yield.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine

This table summarizes the effect of different catalysts, solvents, and temperatures on the yield of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneNone5010NR[2]
2NoneH₂O5012NR[2]
3ChOH (1)None501020[2]
4ChOH (1)EtOH50860[2]
5ChOH (1)H₂O50699[2][4]
6ChOH (1)H₂Ort1090[4]
7NaOH (1)H₂O501040[2]
8KOH (1)H₂O501045[2]
9[Bmmim][Im]None802492[5][6]
10CeCl₃·7H₂ONonert0.594[7]
11NH₂SO₃NH₄None (grinding)rt0.1792[8]
12DABCONone (MW)-0.0586

NR = No Reaction, rt = room temperature

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [2][4]

This protocol describes a green and efficient method for the synthesis of 2-methyl-1,8-naphthyridine.

  • Materials:

    • 2-Aminonicotinaldehyde (1.23 g, 10 mmol)

    • Acetone (0.74 mL, 10 mmol)

    • Choline hydroxide (ChOH) (1 mol%)

    • Water (10 mL)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, stir a mixture of 2-aminonicotinaldehyde and acetone in water.

    • Add choline hydroxide (1 mol%) to the mixture.

    • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

    • Monitor the reaction completion by TLC (typically 6 hours).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization if necessary. The expected yield is approximately 92%.[2][4]

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [7]

This protocol offers a rapid and environmentally friendly solvent-free method.

  • Materials:

    • 2-Aminonicotinaldehyde (1 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%)

  • Procedure:

    • In a mortar, add 2-aminonicotinaldehyde, the active methylene compound, and CeCl₃·7H₂O.

    • Grind the mixture with a pestle at room temperature.

    • Monitor the reaction by TLC (typically complete within 30 minutes).

    • Upon completion, add cold water to the reaction mixture.

    • Collect the solid product by vacuum filtration, washing with water.

    • Recrystallize the product from a suitable solvent to afford the pure 1,8-naphthyridine derivative. The aqueous filtrate containing the catalyst can be evaporated to recover the catalyst for reuse.[7]

Reaction Pathway and Workflow Diagrams

Friedländer Annulation Mechanism for 1,8-Naphthyridine Synthesis

The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines is initiated by an aldol-type condensation, followed by intramolecular cyclization and dehydration.[7]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-formylpyridine 2-Amino-3-formylpyridine Aldol_Adduct Aldol Condensation Adduct 2-amino-3-formylpyridine->Aldol_Adduct Active_Methylene Active Methylene Compound Enolate Enolate Formation (Base-catalyzed) Active_Methylene->Enolate Base Enolate->Aldol_Adduct Cyclized_Intermediate Intramolecular Cyclization Aldol_Adduct->Cyclized_Intermediate - H₂O 1,8-Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->1,8-Naphthyridine Dehydration

Base-catalyzed Friedländer synthesis mechanism.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1,8-naphthyridine derivatives.

Experimental_Workflow Start Start Synthesis Reaction_Setup Reaction Setup: - Reactants - Solvent (or solvent-free) - Catalyst Start->Reaction_Setup Reaction_Monitoring Monitor Reaction (e.g., TLC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (e.g., Extraction, Washing) Reaction_Monitoring->Workup Isolation Isolation of Crude Product (e.g., Evaporation) Workup->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Column_Chromatography Column Chromatography Purification->Column_Chromatography Oil or Impure Solid Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization Column_Chromatography->Characterization Final_Product Pure 1,8-Naphthyridine Characterization->Final_Product

References

stability issues of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid in solution is not currently available in the public domain. This guide is based on established chemical principles and data from structurally similar compounds, particularly tetrahydropyridine and naphthyridine derivatives. The information provided should be used as a general guideline for troubleshooting and developing stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for this compound in solution?

A1: Based on its structure, the primary stability concerns are oxidation of the tetrahydronaphthyridine ring system and potential photodegradation. The tertiary amine within the saturated portion of the ring system is a likely site for oxidation.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: While specific data is unavailable, the pH of the solution can influence the rate of oxidation. Generally, extreme pH conditions (both acidic and basic) can catalyze degradation pathways. It is advisable to maintain solutions at a neutral or near-neutral pH and buffer them appropriately, unless experimental conditions require otherwise.

Q3: Is this compound sensitive to light?

A3: Naphthyridine and related heterocyclic aromatic systems can be susceptible to photodegradation. As a precautionary measure, solutions should be protected from light, especially UV radiation, to prevent the formation of photolytic degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C to -80 °C), protected from light, and in tightly sealed containers to prevent exposure to air (oxygen). For long-term storage, aliquoting the solution can prevent multiple freeze-thaw cycles.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent compound peak area over a short time in solution. Oxidative Degradation: The tetrahydropyridine ring is susceptible to oxidation, especially when exposed to air.1. Prepare solutions using deoxygenated solvents. 2. Consider adding an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with the experiment. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of new peaks in the chromatogram, especially after light exposure. Photodegradation: The aromatic naphthyridine system may be undergoing photolysis.1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Inconsistent results between different batches of prepared solutions. Variability in solvent quality or pH. 1. Ensure the use of high-purity (e.g., HPLC grade) solvents. 2. Use a calibrated pH meter to verify and adjust the pH of buffered solutions consistently.
Precipitation of the compound from the solution upon storage. Poor solubility or change in pH. 1. Verify the solubility of the compound in the chosen solvent system. 2. If using a buffer, ensure its buffering capacity is sufficient to maintain the desired pH. 3. For long-term storage, consider if the compound is more stable in a crystalline (solid) form.

Hypothetical Degradation Data

The following table summarizes hypothetical data from a forced degradation study to illustrate potential degradation profiles. The extent of degradation is indicative and will vary based on actual experimental conditions.

Stress Condition Description Hypothetical % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h5-10%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h5-15%Minor hydrolysis products
Oxidation 3% H₂O₂ at RT for 24h20-40%Oxidized tetrahydropyridine ring (N-oxides, dihydropyridinium, and pyridinium species)
Thermal 80 °C for 48h< 5%Minimal degradation
Photolytic ICH Q1B conditions15-25%Photolytic adducts or rearranged products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance and/or Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation product peaks are resolved from the parent peak.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acidic Condition: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Condition: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acidic condition.

  • Oxidative Condition: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours. Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Photolytic Condition: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation and assess the mass balance.

Visualizations

G cluster_0 Potential Oxidative Degradation Pathway Parent 3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (N-oxidation) DHP Dihydropyridinium Intermediate Parent->DHP Oxidation (C-H oxidation) Pyridinium Aromatized Pyridinium Product DHP->Pyridinium Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

G cluster_1 Troubleshooting Workflow for Compound Instability Start Instability Observed (Peak Area Loss) Check_Oxidation Is the solution exposed to air? Start->Check_Oxidation Action_Inert Use deoxygenated solvents. Store under N2 or Ar. Check_Oxidation->Action_Inert Yes Check_Light Is the solution exposed to light? Check_Oxidation->Check_Light No Action_Inert->Check_Light Action_Protect Use amber vials. Work in low light. Check_Light->Action_Protect Yes Check_pH Is the pH controlled? Check_Light->Check_pH No Action_Protect->Check_pH Action_Buffer Use a suitable buffer. Check_pH->Action_Buffer No End Stability Improved Check_pH->End Yes Action_Buffer->End

Caption: Troubleshooting workflow for solution instability.

Technical Support Center: Purification of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Propanoic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying propanoic acid derivatives?

A1: Researchers often face challenges such as:

  • Crystallization difficulties: Including oiling out, poor crystal formation, and low purity of the crystallized product.[1]

  • Chromatographic issues: Such as decomposition of the compound on silica gel, poor separation of the target molecule from impurities in both normal and reverse-phase HPLC.[1]

  • Extraction inefficiencies: Formation of emulsions and low recovery of the desired product.

  • Low yield and purity: Often resulting from suboptimal purification methods or the presence of closely related impurities.[2]

Q2: How do I choose the right purification technique for my propanoic acid derivative?

A2: The choice of purification technique depends on the physicochemical properties of your derivative (e.g., polarity, stability, chirality) and the nature of the impurities.

  • Crystallization is often the first choice for solid compounds if a suitable solvent can be found, as it can be highly effective for removing impurities.

  • Flash chromatography is a versatile technique for purifying a wide range of derivatives, offering good resolution for moderately complex mixtures.

  • High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is essential for separating enantiomers and purifying highly pure compounds for pharmaceutical applications.[3][4][5]

  • Liquid-liquid extraction is useful for initial cleanup and for separating acidic or basic derivatives from neutral impurities.[6][7][8][9]

Q3: What analytical techniques are best for assessing the purity of my purified propanoic acid derivative?

A3: A combination of techniques is often recommended:

  • HPLC is the gold standard for determining purity, especially for non-volatile compounds. It can also be used to determine enantiomeric excess in chiral derivatives.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile derivatives and for identifying and quantifying impurities.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the purified compound and can be used for quantitative analysis (qNMR).

  • Melting point analysis is a simple and effective method to assess the purity of crystalline solids; a sharp melting point range close to the literature value indicates high purity.[14]

Troubleshooting Guides

Crystallization Issues

Problem: My propanoic acid derivative is "oiling out" or failing to crystallize.

This is a common issue that can be addressed by systematically optimizing crystallization conditions.[1]

  • Potential Cause: The solvent is not appropriate for the compound.

    • Solution: Select a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. A mixed solvent system (e.g., methanol/water, ethanol/hexane) can also be effective.[1][14]

  • Potential Cause: The cooling rate is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Potential Cause: The solution is too dilute (not supersaturated).

    • Solution: Try evaporating some of the solvent to increase the concentration of your compound.[1]

  • Potential Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an extraction, to remove gross impurities.[1]

  • Potential Cause: Nucleation has not been initiated.

    • Solution:

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.[1][2]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1][2]

Problem: The purity of my recrystallized product is low.

Low purity after recrystallization is often due to the trapping of impurities within the crystal lattice or on the crystal surface.[1]

  • Potential Cause: Mother liquor containing impurities is adhering to the crystal surface.

    • Solution: Wash the crystals with a small amount of cold fresh solvent after filtration to remove residual mother liquor.[1]

  • Potential Cause: Impurities have co-crystallized with the product.

    • Solution: A second recrystallization step can significantly improve purity. You may also need to experiment with a different solvent or solvent system to alter the solubility of the impurities relative to your product.[1]

G start Crystallization Issue oiling_out Compound Oiling Out / No Crystals start->oiling_out low_purity Low Purity of Crystals start->low_purity check_solvent Check Solvent System (Solubility Profile) oiling_out->check_solvent wash_crystals Wash Crystals with Cold Solvent low_purity->wash_crystals slow_cooling Slow Down Cooling Rate check_solvent->slow_cooling Solvent OK change_solvent Try a Different Solvent System check_solvent->change_solvent Solvent Not Ideal concentrate Concentrate Solution slow_cooling->concentrate pre_purify Pre-purify Crude Material concentrate->pre_purify induce_nucleation Induce Nucleation (Seeding/Scratching) pre_purify->induce_nucleation recrystallize Perform a Second Recrystallization wash_crystals->recrystallize recrystallize->change_solvent

Caption: Troubleshooting decision tree for common crystallization problems.

Chromatography Challenges

Problem: My propanoic acid derivative is decomposing on the silica gel column.

Some propanoic acid derivatives can be sensitive to the acidic nature of silica gel.[1]

  • Solution:

    • Deactivated Silica: Use silica gel that has been treated with a small amount of water or triethylamine to neutralize the acidic sites.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Flash Chromatography: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).[1]

Problem: Poor separation of my propanoic acid derivative in reverse-phase HPLC.

  • Potential Cause: Inappropriate mobile phase pH.

    • Solution: For acidic compounds like propanoic acid derivatives, it is crucial to suppress the ionization of the carboxylic acid group. Acidify the mobile phase with 0.1% formic acid or phosphoric acid to ensure the compound is in its protonated, less polar form, which will lead to better retention and peak shape on a C18 column.[1]

  • Potential Cause: Incorrect mobile phase composition.

    • Solution: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to optimize the separation.[1]

Problem: Low enantiomeric excess (ee) in chiral HPLC.

  • Potential Cause: Suboptimal chiral stationary phase (CSP).

    • Solution: Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides good selectivity for your enantiomers.[15]

  • Potential Cause: Mobile phase is not optimized.

    • Solution: For normal phase, vary the ratio of hexane and alcohol (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier and the pH of the aqueous phase. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[16][17]

  • Potential Cause: Temperature is not optimal.

    • Solution: Vary the column temperature. Lower temperatures often increase chiral selectivity, but higher temperatures can improve peak shape. The effect is compound-dependent and should be optimized.[17][18]

G start Start Chiral Method Development screen_csps Screen Different Chiral Stationary Phases (CSPs) start->screen_csps select_best_csp Select CSP with Partial Separation screen_csps->select_best_csp select_best_csp->screen_csps No optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) select_best_csp->optimize_mp Yes resolution_ok1 Resolution > 1.5? optimize_mp->resolution_ok1 optimize_temp Optimize Temperature resolution_ok1->optimize_temp No final_method Final Method resolution_ok1->final_method Yes resolution_ok2 Resolution > 1.5? optimize_temp->resolution_ok2 optimize_flow Optimize Flow Rate resolution_ok2->optimize_flow No resolution_ok2->final_method Yes optimize_flow->final_method

Caption: A workflow for developing a chiral HPLC separation method.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the purification of representative propanoic acid derivatives.

Table 1: Purity and Yield of Propanoic Acid Derivatives after Purification

CompoundPurification MethodPurity (%)Yield (%)Reference
Cinnamic Acid DerivativeRecrystallization (Methanol/Water)>9885-95[1]
IbuprofenCrystallization (Methanol/Water)>9980-90[14]
KetoprofenRecrystallization (Petroleum ether/Toluene)>98.6Not Reported[5][19]
NaproxenGC-MS Analysis after Derivatization>9993-98.9 (Recovery)[10]

Table 2: Recovery of Propanoic Acid Using Different Extraction Methods

Extraction MethodExtractantRecovery (%)Reference
Reactive ExtractionTrioctylamine in 1-decanol>90[1]
Back Extraction (Temperature Swing)Trioctylamine in MIBK88 (two stages)[1]
Back Extraction (with NaOH)Trioctylamine100 (as sodium propionate)[1]

Experimental Protocols

Protocol 1: Recrystallization of Ibuprofen

This protocol is a general guideline for the recrystallization of ibuprofen from a mixed solvent system.

Materials:

  • Crude ibuprofen

  • Methanol

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude ibuprofen in an Erlenmeyer flask. Add a minimal amount of methanol to dissolve the solid at room temperature.

  • Heating: Gently heat the solution on a hot plate.

  • Addition of Anti-solvent: Slowly add distilled water to the hot solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot methanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity can be assessed by melting point determination.[14]

Protocol 2: Liquid-Liquid Extraction of a Propanoic Acid Derivative

This protocol describes a general procedure for extracting a propanoic acid derivative from an organic reaction mixture into an aqueous basic solution, followed by re-acidification and extraction back into an organic solvent.

Materials:

  • Organic reaction mixture containing the propanoic acid derivative

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Initial Setup: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Basification and Extraction: Add 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated propanoic acid derivative will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete removal of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6 M HCl with stirring until the solution is acidic (test with pH paper). The propanoic acid derivative should precipitate out or form an oil.

  • Back-Extraction: Add fresh diethyl ether to the acidified aqueous mixture in the separatory funnel. Shake to extract the protonated propanoic acid derivative back into the organic layer.

  • Washing: Drain the aqueous layer. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Isolation: Drain the organic layer into a flask containing a drying agent like anhydrous sodium sulfate. Swirl the flask and then filter or decant the dried organic solution. Remove the solvent using a rotary evaporator to obtain the purified propanoic acid derivative.[6][7]

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Workup) start->extraction is_solid Is the product a solid? extraction->is_solid crystallization Crystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No purity_check1 Check Purity (TLC, HPLC, NMR) crystallization->purity_check1 purity_check2 Check Purity (TLC, HPLC, NMR) chromatography->purity_check2 final_product Pure Product purity_check1->final_product Purity > 98% further_purification Further Purification Needed purity_check1->further_purification Purity < 98% purity_check2->final_product Purity > 98% purity_check2->further_purification Purity < 98% further_purification->chromatography

Caption: A general experimental workflow for the purification of a propanoic acid derivative.

References

Technical Support Center: Optimization of 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,8-naphthyridine derivatives, with a focus on the widely used Friedländer Annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting this issue is recommended:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods often rely on harsh acid or base catalysts, modern approaches frequently employ milder and more efficient alternatives. Consider switching to or optimizing the concentration of catalysts such as ionic liquids (e.g., [Bmmim][Im]), choline hydroxide (ChOH) in water, or Lewis acids like CeCl₃·7H₂O.[1][2]

  • Solvent Choice: The reaction solvent can significantly influence the reaction rate and yield. Recent studies have shown high yields in aqueous media or even under solvent-free grinding conditions, which can also simplify the work-up process.[1][2]

  • Reaction Temperature: The optimal temperature can vary significantly based on the specific reactants and catalyst system. It is advisable to perform a temperature screen to identify the ideal conditions for your particular substrates. For instance, ChOH-catalyzed reactions in water have shown excellent yields at 50 °C, while syntheses using basic ionic liquids like [Bmmim][Im] may require a starting point of 80 °C for optimization.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction, leading to side products and consequently lowering the yield of the desired product.[2]

  • Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time.[2]

Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge, particularly when using unsymmetrical ketones as the active methylene compound. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2][3]

Q3: What are some greener and more sustainable catalyst and solvent options for 1,8-naphthyridine synthesis?

A3: There is a growing emphasis on developing environmentally friendly synthetic methods. For 1,8-naphthyridine synthesis, several greener alternatives have been explored:

  • Water as a Solvent: Water has been successfully used as a solvent, especially in combination with catalysts like choline hydroxide (ChOH), leading to excellent yields.[1][4]

  • Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), can act as both the catalyst and the solvent, often under solvent-free conditions.[1][5] These can sometimes be reused, adding to the sustainability of the process.[5]

  • Solvent-Free Conditions: Reactions can be performed under solvent-free conditions, for instance, by grinding the reactants with a solid catalyst like Al₂O₃ or using microwave irradiation.[1]

  • Deep Eutectic Solvents (DESs): Lactic acid-based deep eutectic solvents have been used as a green and efficient medium for the one-pot, three-component synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives.[6]

Q4: How can I remove common impurities from my crude 1,8-naphthyridine product?

A4: The most common impurities are typically unreacted starting materials (e.g., 2-aminopyridine derivatives) and high-boiling point solvents.

  • Unreacted 2-Aminopyridine: An acidic wash during the workup is highly effective. By dissolving the crude product in an organic solvent (like ethyl acetate or DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated and move to the aqueous layer.[7]

  • High-Boiling Point Solvents (e.g., Pyridine, DMSO): For a basic solvent like pyridine, an acid wash is also effective.[7] For DMSO, aqueous washes are necessary to extract it from the organic phase. Co-evaporation with a lower-boiling solvent like toluene can also help remove residual high-boiling organic solvents.[7]

Data Presentation: Catalyst Performance in 1,8-Naphthyridine Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 1,8-naphthyridine derivatives, providing a comparative overview of reaction conditions and yields.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (ChOH) (1 mol%) 2-Aminonicotinaldehyde, AcetoneWater50699[4]
[Bmmim][Im] 2-Amino-3-pyridinecarboxaldehyde, 2-PhenylacetophenoneNone (Ionic Liquid)8024High (not specified)[5]
l-Proline (10 mol%) 2-Chloroquinoline-3-carbaldehyde, 1,3-Dicarbonyl compounds, EnaminonesEthanolRefluxNot specifiedup to 80[8]
N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA) 2-Aminopyridines, Malononitrile/Cyanoacetate, Aromatic aldehydesAcetonitrileRoom TempNot specified65-90[9]
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) 2-Aminonicotinaldehyde, Aldehydes, HydrazidesNone (Solid-state)Not specified0.1-0.282-90[10]
Morpholine Substituted anilines, aldehydes, ethyl acetoacetateWater (Ultrasonic)Not specifiedNot specifiedImproved yields[11]
TABO o-Aminoaromatic aldehydes, Methyl ketonesNot specifiedNot specifiedNot specified65-84 (single regioisomer)[12]

Experimental Protocols

Protocol 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a gram-scale synthesis methodology.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline Hydroxide (ChOH)

  • Water (H₂O)

  • Nitrogen (N₂) gas

Procedure:

  • In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated by standard workup procedures, which may include extraction and solvent removal. The catalyst can be separated from the reaction mixture.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives

This protocol is based on the use of a basic ionic liquid as both catalyst and solvent.[5]

Materials:

  • α-Methylene carbonyl compound

  • 2-Amino-3-pyridinecarboxaldehyde

  • 1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

Procedure:

  • In a Schlenk reaction bottle, add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde (molar ratio of 1:0.6) to 5 mL of [Bmmim][Im].

  • Stir the mixture magnetically at approximately 80°C.

  • After the reaction is complete (e.g., 24 hours), extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase.

  • Evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the 1,8-naphthyridine derivative using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl ether).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reactants (2-aminopyridine derivative & active methylene compound) catalyst Choose Catalyst (e.g., ChOH, Ionic Liquid, etc.) start->catalyst solvent Select Solvent (e.g., Water, Ethanol, Solvent-free) catalyst->solvent reaction Combine Reactants, Catalyst, and Solvent solvent->reaction conditions Set Reaction Conditions (Temperature, Time) reaction->conditions monitor Monitor Progress (TLC) conditions->monitor workup Quench Reaction & Perform Aqueous Wash monitor->workup extraction Extract with Organic Solvent workup->extraction purification Purify Crude Product (Column Chromatography, Recrystallization) extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end Pure 1,8-Naphthyridine Derivative analysis->end

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

troubleshooting_guide cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_selectivity Regioselectivity Issues start Low Yield in 1,8-Naphthyridine Synthesis catalyst_choice Evaluate Catalyst Choice (e.g., Ionic Liquid, ChOH) start->catalyst_choice Potential Cause solvent Assess Solvent System (e.g., Water, Solvent-free) start->solvent Potential Cause purity Verify Purity of Starting Materials start->purity Potential Cause regio_catalyst Select Regioselective Catalyst (e.g., TABO) start->regio_catalyst If multiple products catalyst_loading Optimize Catalyst Loading catalyst_choice->catalyst_loading temperature Screen Reaction Temperature solvent->temperature time Extend Reaction Time temperature->time

References

Technical Support Center: Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process starting from 2-aminonicotinaldehyde. The general workflow involves the synthesis of an unsaturated ester intermediate, followed by catalytic hydrogenation and subsequent hydrolysis to yield the final product.

Synthesis_Workflow A 2-Aminonicotinaldehyde + Ethyl 4,4-diethoxybutanoate B Ethyl 3-(1,8-naphthyridin-2-yl)propanoate (Unsaturated Ester) A->B Cyclization C Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate (Saturated Ester) B->C Catalytic Hydrogenation D This compound (Final Product) C->D Ester Hydrolysis

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

Q1: My yield for the initial cyclization to form the 1,8-naphthyridine core is low. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer annulation for 1,8-naphthyridine synthesis can arise from several factors. Here are some common issues and troubleshooting steps:

  • Purity of Starting Materials: Ensure the 2-aminonicotinaldehyde is pure, as impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: While ethanol is commonly used, exploring other solvents like methanol or solvent-free conditions with a reusable catalyst might improve yields.[1] Water has also been successfully employed as a greener solvent alternative.[2][3]

    • Catalyst: The choice and loading of the catalyst are crucial. While traditional methods may use strong acids or bases, milder catalysts like basic ionic liquids (e.g., 1-butyl-3-methylimidazolium imidazole salt) have shown to be effective.[4]

    • Temperature: The optimal temperature can vary. It is advisable to perform small-scale experiments to screen a range of temperatures to find the ideal condition for your specific setup.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If starting material is still present, consider extending the reaction time.[1]

Experimental Protocol: Synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

A mixture of 2-aminonicotinaldehyde and ethyl 4,4-diethoxybutanoate in a suitable solvent such as ethanol is heated in the presence of a catalytic amount of acid or base. For instance, a mixture of 2-aminonicotinaldehyde, an active methylene compound, and a catalytic amount of t-BuOK (20 mol%) in ethanol can be stirred at 50 °C for 2 hours.[5] After cooling, the product can be isolated by filtration and purified.

Step 2: Catalytic Hydrogenation of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

Q2: I am having trouble with the catalytic hydrogenation step. What is the best solvent to use, and what are the common problems?

A2: The choice of solvent can significantly impact the rate, yield, and selectivity of the hydrogenation of the 1,8-naphthyridine ring.

  • Solvent Selection:

    • Protic Solvents: Methanol and ethanol are common choices for catalytic hydrogenation. Acetic acid has been reported as an effective solvent for the hydrogenation of pyridines using catalysts like Pd/C or PtO2, sometimes leading to quantitative conversion.[6]

    • Aprotic Solvents: Tetrahydrofuran (THF) and dioxane can also be used, although reaction rates may differ.[6]

    • Solvent Effects on Rate: The activity of Pd/C catalyst in the hydrogenation of benzaldehyde was found to follow the sequence: methanol > water > THF > dioxane.[6] This suggests that protic solvents may be more effective.

  • Common Problems & Troubleshooting:

    • Incomplete Reaction: If the reaction is not going to completion, consider increasing the hydrogen pressure, reaction time, or temperature. Ensure the catalyst is active; using a fresh batch of catalyst is recommended.

    • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can sometimes poison the catalyst. Adding a small amount of acid (e.g., acetic acid) can help to mitigate this effect by protonating the nitrogen, thus enhancing the catalyst's activity.

    • Side Reactions: Over-reduction of the ester group is a potential side reaction, though it is generally less favorable under typical hydrogenation conditions for aromatic heterocycles. Monitoring the reaction closely can help to avoid this.

Quantitative Data on Solvent Effects for Analogous Hydrogenations:

While specific data for the target molecule is limited, the following table summarizes solvent effects on similar hydrogenation reactions.

CatalystSubstrate TypeSolventYieldReference
Pd/CPyridineAcetic AcidQuantitative[6]
PtO2Substituted PyridinesGlacial Acetic AcidGood[1]
Rhodium OxideFunctionalized PyridinesTrifluoroethanol (TFE)>99%[7]
Pd/CBenzaldehydeMethanolHigh[6]
Pd/CBenzaldehydeDioxaneLow[6]

Experimental Protocol: Catalytic Hydrogenation

To a solution of ethyl 3-(1,8-naphthyridin-2-yl)propanoate in a chosen solvent (e.g., methanol, ethanol, or acetic acid), a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or PtO2) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-50 bar) and stirred at a suitable temperature (room temperature to 50 °C) until the reaction is complete as monitored by TLC or LC-MS. After completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude saturated ester.

Step 3: Hydrolysis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Q3: I am struggling with the final hydrolysis step. What are the optimal conditions, and how can I purify the final zwitterionic product?

A3: The hydrolysis of the ethyl ester to the final carboxylic acid can be challenging due to the zwitterionic nature of the product.

  • Hydrolysis Conditions:

    • Base-catalyzed: A common method is to use an aqueous solution of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a co-solvent such as THF or methanol.[8]

    • Acid-catalyzed: Acid-catalyzed hydrolysis is also possible but may require harsher conditions.

  • Troubleshooting Hydrolysis:

    • Incomplete Hydrolysis: If the reaction is slow, gentle heating can be applied. However, be cautious as this can also promote side reactions. Increasing the concentration of the base can also drive the reaction to completion.

    • Transesterification: If using an alcohol like methanol as a co-solvent with NaOH or KOH, there is a risk of transesterification. Using a non-alcoholic co-solvent like THF can prevent this.[8]

  • Purification of the Zwitterionic Product:

    • Isoelectric Point Precipitation: The product is a zwitterion and will likely have its lowest solubility at its isoelectric point (pI). Carefully adjusting the pH of the aqueous solution to the pI can cause the product to precipitate, allowing for isolation by filtration.[7]

    • Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be an effective purification method for zwitterionic compounds.[7]

    • Recrystallization: Recrystallization from a suitable solvent system, often a mixture of water and an alcohol, can be used for final purification.[7]

Experimental Protocol: Ester Hydrolysis and Purification

The crude ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is dissolved in a mixture of THF and water. An excess of LiOH is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified carefully with an acid like HCl to its isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Cyclization Cyclization Step->Cyclization Step 1 Hydrogenation Hydrogenation Step->Hydrogenation Step 2 Hydrolysis Hydrolysis Step->Hydrolysis Step 3 CheckPurity Check Starting Material Purity Cyclization->CheckPurity OptimizeCond Optimize Reaction Conditions (Solvent, T, Cat.) Cyclization->OptimizeCond Hydrogenation->OptimizeCond CheckCatalyst Check Catalyst Activity & Consider Additives (Acid) Hydrogenation->CheckCatalyst Hydrolysis->OptimizeCond Optimize Base/Acid Concentration & Co-solvent AdjustpH Optimize pH for Precipitation/Extraction Hydrolysis->AdjustpH MonitorTime Monitor Reaction Time (TLC/LC-MS) CheckPurity->MonitorTime OptimizeCond->MonitorTime CheckCatalyst->MonitorTime AdjustpH->MonitorTime

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Addressing Poor Solubility of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1,8-naphthyridine compounds. The following sections offer detailed experimental protocols, quantitative solubility data, and visual workflows to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,8-naphthyridine compounds exhibit poor aqueous solubility?

A1: The 1,8-naphthyridine core, being a fused aromatic heterocyclic system, is relatively nonpolar and rigid. This structure can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, making it difficult for water molecules to solvate them effectively. The overall solubility is a balance between the energy required to break the crystal lattice and the energy released upon solvation. For many 1,8-naphthyridine derivatives, the latter is insufficient to overcome the former, resulting in low aqueous solubility.

Q2: What are the initial steps to consider when a 1,8-naphthyridine compound shows poor solubility in my assay buffer?

A2: Initially, you should verify the compound's purity, as impurities can sometimes precipitate and be mistaken for the compound itself. Subsequently, simple formulation strategies can be attempted. These include pH adjustment of the buffer if the compound has ionizable groups (the nitrogen atoms in the naphthyridine ring are basic), or the addition of a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: Can structural modifications to the 1,8-naphthyridine scaffold improve solubility?

A3: Yes, structural modifications are a powerful strategy to enhance solubility. Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the molecule's polarity and its ability to form hydrogen bonds with water. Additionally, disrupting the planarity of the molecule by adding flexible side chains can reduce crystal lattice energy, thereby improving solubility.

Q4: What are the most common formulation strategies to enhance the solubility of 1,8-naphthyridine compounds for in vitro and in vivo studies?

A4: Several formulation strategies can be employed, including:

  • Salt Formation: For 1,8-naphthyridine derivatives with basic nitrogen centers, forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Complexation: Encapsulating the compound within a larger molecule, such as a cyclodextrin, can increase its solubility in water.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of 1,8-naphthyridine compounds.

Problem 1: My 1,8-naphthyridine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, or the percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of your compound in the aqueous buffer.

    • Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of DMSO. Be mindful of potential solvent effects on your assay.

    • Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG).

    • pH Adjustment: If your compound has basic nitrogens, acidifying the aqueous buffer may increase its solubility.

    • Prepare a Nanosuspension: For compounds that are highly insoluble, creating a nanosuspension can provide a higher effective concentration in aqueous media.

Problem 2: Attempts to form a salt of my 1,8-naphthyridine derivative have been unsuccessful.

  • Possible Cause: The pKa of the compound and the selected counter-ion are not appropriate for salt formation, or the crystallization conditions are not optimal.

  • Troubleshooting Steps:

    • Select an Appropriate Counter-ion: Choose an acid with a pKa that is at least 2-3 units lower than the pKa of the basic nitrogen on the 1,8-naphthyridine ring.

    • Vary the Solvent System: Experiment with different solvents for the salt formation and crystallization process. Common choices include ethanol, isopropanol, or acetone.

    • Control Crystallization Conditions: Try different crystallization techniques, such as slow evaporation, anti-solvent addition, or cooling crystallization, to find the optimal conditions for salt crystal formation.

    • Stoichiometry: Ensure the molar ratio of the 1,8-naphthyridine compound to the acid is correct. A 1:1 molar ratio is a common starting point.

Quantitative Solubility Data

The following table summarizes the solubility of several key 1,8-naphthyridine derivatives in various solvents. This data can be used as a reference for solvent selection and formulation development.

Compound NameSolventSolubilityReference
Nalidixic Acid Water (23 °C)0.1 g/L[1]
Chloroform20 mg/mL[1]
Ethanol0.9 mg/mL[2]
MethanolSoluble[3]
DMSO6 mg/mL[2]
Enoxacin PBS (pH 7.2)~10 mg/mL[4]
DMSO~0.1 mg/mL[4]
Dimethyl formamide~15 mg/mL[4]
WaterInsoluble[5][6]
Gemifloxacin Water (37 °C, pH 7.0)350 µg/mL[7]
Water10 mg/mL (clear solution)[8]
DMSO>10 mg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the solubility of 1,8-naphthyridine compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the solid 1,8-naphthyridine compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a 0.22 µm filter.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate and apparent solubility by dispersing the drug in a hydrophilic polymer matrix.

  • Solubilization: Dissolve the 1,8-naphthyridine compound and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature. This will result in the formation of a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Evaluate the improvement in dissolution rate compared to the pure compound.

Protocol 3: Co-crystal Screening by Slurry Crystallization

This protocol is used to screen for the formation of co-crystals, which can have improved solubility and dissolution properties.

  • Preparation: In a vial, mix the 1,8-naphthyridine compound with a stoichiometric amount (e.g., 1:1 molar ratio) of a co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds, such as a carboxylic acid or an amide).

  • Slurrying: Add a small amount of a solvent in which both the 1,8-naphthyridine compound and the co-former are sparingly soluble.

  • Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 3-7 days) to allow for the conversion to the co-crystal phase.

  • Isolation: Isolate the solid material by filtration and allow it to air dry.

  • Analysis: Analyze the isolated solid using XRPD to determine if a new crystalline phase, indicative of co-crystal formation, has been formed by comparing its diffraction pattern to those of the starting materials.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to addressing the solubility of 1,8-naphthyridine compounds.

solubility_troubleshooting_workflow start Poorly Soluble 1,8-Naphthyridine Compound check_purity Verify Compound Purity start->check_purity initial_formulation Initial Formulation Attempts (pH adjustment, co-solvents) check_purity->initial_formulation solubility_met Solubility Goal Met? initial_formulation->solubility_met advanced_strategies Advanced Formulation Strategies solubility_met->advanced_strategies No end Proceed with Experiment solubility_met->end Yes salt_formation Salt Formation advanced_strategies->salt_formation solid_dispersion Solid Dispersion advanced_strategies->solid_dispersion complexation Complexation advanced_strategies->complexation particle_size Particle Size Reduction advanced_strategies->particle_size structural_mod Structural Modification advanced_strategies->structural_mod experimental_workflow_solubility_enhancement compound 1,8-Naphthyridine Compound strategy Select Solubility Enhancement Strategy compound->strategy protocol Execute Experimental Protocol strategy->protocol characterization Characterize Product (XRPD, DSC, Dissolution) protocol->characterization optimization Optimize Formulation Parameters characterization->optimization final_formulation Final Formulation optimization->final_formulation

References

Validation & Comparative

Validating the Biological Activity of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: A Comparative Guide for GPR109A Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for validating the biological activity of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. Due to a lack of direct experimental data on the specific biological activity of this compound, this document proceeds under the assumption that it is being investigated as a potential agonist for the G-protein coupled receptor 109A (GPR109A). This assumption is based on the prevalence of the naphthyridine scaffold in pharmacologically active molecules. The following sections will compare the hypothetical performance of this compound with known GPR109A agonists and provide detailed experimental protocols for its validation.

Comparison with Alternative GPR109A Agonists

The biological activity of a novel compound is best understood in the context of well-characterized alternatives. This section compares the key performance indicators of established GPR109A agonists: Niacin (a synthetic agonist), and the endogenous ligands Butyrate and β-hydroxybutyrate.[1][2]

Table 1: Comparative Potency of GPR109A Agonists

CompoundTypeEC50 (in vitro)Therapeutic Relevance
This compound Hypothetical Agonist To Be Determined Under Investigation
Niacin (Nicotinic Acid)Synthetic Agonist~100 nMDyslipidemia Treatment[3]
ButyrateEndogenous Ligand~1.6 mMGut Health, Anti-inflammatory[4]
β-hydroxybutyrateEndogenous Ligand~0.7 mMMetabolic Regulation during Fasting[1][2]

Table 2: Signaling Profile of GPR109A Agonists

CompoundG-protein (Gi/o) Pathway Activationβ-arrestin Pathway RecruitmentKey Downstream Effects
This compound To Be Determined To Be Determined Under Investigation
Niacin (Nicotinic Acid)PotentPotentInhibition of adenylyl cyclase, decreased cAMP, anti-lipolytic effects, but also flushing (via β-arrestin)[5][6]
ButyrateYesYesAnti-inflammatory, tumor suppression in the colon[4]
β-hydroxybutyrateYesYesRegulation of metabolism, neuroprotective effects[7]

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates two primary signaling cascades: the G-protein-mediated pathway and the β-arrestin-mediated pathway. Understanding the biased agonism of a novel compound towards one of these pathways is crucial for predicting its therapeutic efficacy and potential side effects.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway GPR109A GPR109A Gi_Go Gi/o GPR109A->Gi_Go Activates beta_Arrestin β-arrestin GPR109A->beta_Arrestin Recruits Agonist Agonist (e.g., Niacin, Butyrate) Agonist->GPR109A Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Therapeutic_Effects Therapeutic Effects (e.g., Anti-lipolysis) cAMP->Therapeutic_Effects Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization Side_Effects Side Effects (e.g., Flushing) beta_Arrestin->Side_Effects Experimental_Workflow Start Start: Novel Compound Primary_Screening Primary Screening: cAMP Inhibition Assay Start->Primary_Screening Secondary_Screening Secondary Screening: β-arrestin Recruitment Assay Primary_Screening->Secondary_Screening Determine EC50 Functional_Assay In vitro Functional Assay: Adipocyte Lipolysis Assay Secondary_Screening->Functional_Assay Assess Biased Agonism In_Vivo_Model In vivo Efficacy Model: (e.g., Dyslipidemia model) Functional_Assay->In_Vivo_Model Confirm Cellular Effect End End: Validated Agonist In_Vivo_Model->End Evaluate Therapeutic Potential

References

A Comparative Analysis of Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The six structural isomers, differentiated by the positions of the two nitrogen atoms, exhibit unique physicochemical properties and pharmacological profiles. This guide provides a comparative analysis of the 1,8-naphthyridine isomers, with a focus on their synthesis, biological activities, and spectroscopic properties, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties

The electronic and structural properties of the six naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) are influenced by the location of the nitrogen atoms, which in turn affects their reactivity, ligand-binding capabilities, and biological activities. A comparative summary of their calculated physicochemical and experimental spectroscopic data is presented below.

Table 1: Comparative Physicochemical Properties of Naphthyridine Isomers (Unsubstituted)

Property1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
Molecular FormulaC₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂
Molecular Weight130.15130.15130.15130.15130.15130.15
Melting Point (°C)75<4063-6498-99114-11595-96

Table 2: Comparative Spectroscopic Data of Naphthyridine Isomers (Unsubstituted)

Isomer1H NMR (δ, ppm) in CDCl₃13C NMR (δ, ppm) in CDCl₃UV-Vis λmax (nm) in Ethanol
1,5-Naphthyridine H2/H6: 8.99 (dd), H3/H7: 7.64 (dd), H4/H8: 8.41 (dd)[1]C2/C6: 151.1, C3/C7: 124.3, C4/C8: 137.4, C4a/C8a: 144.0[1]209, 258, 309
1,6-Naphthyridine H2: 9.12, H3: 7.58, H4: 8.58, H5: 8.78, H7: 7.82, H8: 8.16Data not readily available in a comparative format211, 255, 305
1,7-Naphthyridine H2: 9.04, H3: 7.62, H4: 8.24, H5: 8.71, H6: 7.79, H8: 9.55Data not readily available in a comparative format215, 260, 312
1,8-Naphthyridine H2/H7: 9.07 (dd), H3/H6: 7.55 (dd), H4/H5: 8.21 (dd)C2/C7: 153.2, C3/C6: 121.3, C4/C5: 136.6, C4a/C5a: 146.0208, 252, 299
2,6-Naphthyridine H1/H5: 9.25, H3/H7: 7.75, H4/H8: 8.65Data not readily available in a comparative format220, 265, 320
2,7-Naphthyridine H1/H8: 9.27 (s), H3/H6: 7.68 (d), H4/H5: 8.13 (d)[2]C1/C8: 152.1, C3/C6: 121.2, C4/C5: 136.5, C4a/C8a: 147.3[2]225, 270, 325

Synthesis of Naphthyridine Isomers

The synthesis of the naphthyridine core can be achieved through various cyclization strategies, often starting from pyridine derivatives.

Friedländer Synthesis of 1,8-Naphthyridines

A common and versatile method for synthesizing 1,8-naphthyridine derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as a ketone or ester, in the presence of a base or acid catalyst.[3][4][5]

Experimental Protocol: Base-Catalyzed Friedländer Synthesis

  • Reactant Preparation: A mixture of 2-aminonicotinaldehyde (1.0 equivalent) and an active methylene compound (1.0-1.5 equivalents) is prepared.

  • Dissolution: The reactants are dissolved in a suitable solvent, such as ethanol or water.

  • Catalyst Addition: A catalytic amount of a base, such as potassium hydroxide or an ionic liquid like choline hydroxide, is added to the mixture.

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., 50°C) for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization or column chromatography.

Friedlander_Synthesis Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Mixing Dissolve in Solvent Reactants->Mixing Catalysis Add Base Catalyst Mixing->Catalysis Reaction Heat and Stir Catalysis->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up and Purify Monitoring->Workup Product 1,8-Naphthyridine Derivative Workup->Product

A generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.
Synthesis of Other Naphthyridine Isomers

  • 1,5-Naphthyridines: Often synthesized via the Skraup reaction, which involves the reaction of 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[6]

  • 1,6-Naphthyridines: Can be prepared from 4-aminopyridine derivatives through various cyclization reactions.

  • 1,7-Naphthyridines: Synthesized from 3-aminoisonicotinic acid derivatives.

  • 2,6-Naphthyridines: Can be synthesized from 4-cyano-3-pyridylacetonitrile.[7][8][9] A common route involves the cyclization with anhydrous hydrogen bromide, followed by a series of transformations to yield the parent heterocycle.[7]

  • 2,7-Naphthyridines: Syntheses often start from pyridine derivatives, quinoline derivatives, or acyclic compounds through cyclocondensation or intramolecular cyclization reactions.[3][10]

Comparative Biological Activities

The different electronic distributions and steric hindrances of the naphthyridine isomers lead to a wide range of biological activities.

Table 3: Overview of Biological Activities of Naphthyridine Isomers

IsomerKey Biological ActivitiesExamples of Derivatives/Applications
1,5-Naphthyridine Anticancer, Antimalarial, Antiviral, Anti-inflammatory[11]Canthinone alkaloids (anticancer)[11], Pyronaridine (antimalarial)
1,6-Naphthyridine Anticancer, Anti-inflammatory, CNS activityAlopecuroides A-E (anti-inflammatory)[11]
1,7-Naphthyridine Anticancer, Anti-inflammatory, CNS activity (NK1 receptor antagonists)Bisleuconothine A (anticancer via WNT signaling inhibition)[11]
1,8-Naphthyridine Anticancer, Antimicrobial, Antiviral, Anti-inflammatory[12][13][14]Nalidixic acid (antibacterial), Voreloxin (anticancer, topoisomerase II inhibitor)[15]
2,6-Naphthyridine CNS activity, Anticancer, Antimicrobial[16]4-Methyl-2,6-naphthyridine (alkaloid with CNS effects)[11]
2,7-Naphthyridine Anticancer, Antimicrobial, Analgesic, Anticonvulsant[3][10]Lophocladines A and B (cytotoxic alkaloids)[17]

Signaling Pathways and Mechanisms of Action

Several naphthyridine derivatives exert their biological effects by modulating key signaling pathways.

Topoisomerase Inhibition

A significant number of 1,8-naphthyridine derivatives, such as voreloxin, function as anticancer agents by inhibiting topoisomerase II.[15][18][19] This enzyme is crucial for DNA replication and repair. Its inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells.[20][21]

Topoisomerase_Inhibition Naphthyridine 1,8-Naphthyridine Derivative (e.g., Voreloxin) Topoisomerase Topoisomerase II Naphthyridine->Topoisomerase Inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Enables DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Mechanism of anticancer activity via topoisomerase II inhibition.
Caspase-Mediated Apoptosis

Certain naphthyridine derivatives can induce programmed cell death (apoptosis) through the activation of caspase cascades.[20][22] The extrinsic pathway is often implicated, where the binding of the compound to death receptors leads to the activation of initiator caspases (e.g., caspase-8), which in turn activate executioner caspases (e.g., caspase-3), culminating in cell death.

Caspase_Apoptosis Naphthyridine Naphthyridine Derivative Death_Receptor Death Receptor Naphthyridine->Death_Receptor Binds to Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of apoptosis through the caspase signaling pathway.
WNT Signaling Pathway Inhibition

Some 1,7-naphthyridine derivatives, like Bisleuconothine A, have demonstrated anticancer activity by inhibiting the WNT signaling pathway, which is often dysregulated in cancer.[11]

Conclusion

The six isomers of naphthyridine represent a versatile scaffold in medicinal chemistry, with each isomer offering a distinct set of properties and biological activities. While 1,8-naphthyridines are the most extensively studied, particularly as antimicrobial and anticancer agents, the other isomers also exhibit significant therapeutic potential. A deeper understanding of the structure-activity relationships across all isomers will undoubtedly pave the way for the rational design of novel and more effective therapeutic agents. This comparative guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential data and protocols to facilitate further exploration of this promising class of compounds.

References

A Comparative Guide to Tetrahydronaphthyridine-Based Integrin Inhibitors and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of integrin inhibitors centered around the 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold and its derivatives, with a focus on their performance against other classes of integrin antagonists. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Integrin Inhibition

Integrins are a family of transmembrane heterodimeric receptors that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions. Comprising α and β subunits, they play a pivotal role in cellular signaling, influencing processes such as cell adhesion, migration, proliferation, and survival. Their involvement in various pathological conditions, including fibrosis, cancer, and inflammatory diseases, has made them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of a specific class of synthetic inhibitors and other well-established modulators.

Quantitative Comparison of Integrin Inhibitors

The following table summarizes the in vitro potency of this compound derivatives and other notable integrin inhibitors.

Compound/InhibitorTarget Integrin(s)Assay TypePotency (IC50/KD)Reference
GSK3008348 ((S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid)αvβ6Radioligand Binding (human IPF lung)pKD = 11.3 (KD ≈ 5 pM)[1]
αvβ1Recombinant Protein Binding>1000-fold selectivity vs αvβ6[1]
αvβ3Recombinant Protein Binding>3000-fold selectivity vs αvβ6[1]
αvβ5Recombinant Protein Binding>1000-fold selectivity vs αvβ6[1]
αvβ8Recombinant Protein Binding>180-fold selectivity vs αvβ6[1]
Cilengitide (EMD 121974)αvβ3Receptor Binding to Vitronectin~1 nM[2]
αvβ5Receptor Binding to Vitronectin~140 nM[2]
α5β1Receptor Binding14.9 nM[3]
GLPG0187 αvβ3Cell-based2.0 nM[4]
Tetrahydronaphthyridine Derivative (Compound 4) αvβ3Cell AdhesionPotent (specific IC50 not provided)[5]

Signaling Pathways in Integrin-Mediated Cellular Processes

Integrin engagement with the ECM triggers a cascade of intracellular signaling events. A simplified representation of a common integrin signaling pathway is depicted below. Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions. This leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn modulate downstream pathways like the RAS/MAPK and PI3K/Akt pathways, ultimately influencing gene expression, cell proliferation, and survival.

Integrin_Signaling cluster_membrane Plasma Membrane Integrin Integrin (α/β) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (ECM) (e.g., Fibronectin, Vitronectin) ECM->Integrin Ligand Binding Src Src Family Kinases FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response Gene Expression Akt->Cell_Response Survival Signals

Integrin signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to its target receptor.

Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell/Tissue Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50/Ki Determination) Quantify->Analyze End End Analyze->End

Radioligand binding assay workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target integrin in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled GSK3008348), and varying concentrations of the unlabeled test compound.[1][6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[6]

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[7]

Static Cell Adhesion Assay

This assay measures the ability of a compound to inhibit integrin-mediated cell adhesion to an ECM protein-coated surface.

Workflow:

Cell_Adhesion_Workflow Start Start Coat_Plate Coat 96-well Plate with ECM Protein (e.g., Vitronectin) Start->Coat_Plate Block Block Non-specific Binding Sites Coat_Plate->Block Prepare_Cells Prepare Cell Suspension & Pre-incubate with Test Compound Block->Prepare_Cells Seed_Cells Seed Cells onto Coated Plate Prepare_Cells->Seed_Cells Incubate_Adhesion Incubate to Allow Cell Adhesion Seed_Cells->Incubate_Adhesion Wash Wash to Remove Non-adherent Cells Incubate_Adhesion->Wash Quantify_Adherent Quantify Adherent Cells (e.g., Crystal Violet Staining) Wash->Quantify_Adherent End End Quantify_Adherent->End

Static cell adhesion assay workflow.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with an ECM protein solution (e.g., vitronectin or fibronectin) and incubate overnight at 4°C.[8]

  • Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[8]

  • Cell Preparation: Harvest cells expressing the target integrin and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of the test compound for a specified time.[9]

  • Cell Seeding and Adhesion: Add the cell suspension to the coated and blocked wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.[8][9]

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.[8]

  • Quantification: Fix the remaining adherent cells with a fixative (e.g., methanol). Stain the cells with a solution such as 0.5% crystal violet. Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.[8]

Solid-Phase Binding Assay

This ELISA-like assay quantifies the direct binding of a purified integrin to its ligand and the inhibitory effect of test compounds.

Protocol:

  • Plate Coating: Coat the wells of a high-binding 96-well plate with a solution of purified integrin receptor overnight at 4°C.[1]

  • Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA-containing buffer) for 1 hour at room temperature.[1]

  • Competitive Binding: Add a constant concentration of a biotinylated ECM ligand (e.g., biotinylated fibronectin) and serial dilutions of the test compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.[10][11]

  • Detection: Wash the wells to remove unbound reagents. Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour.[11]

  • Signal Generation: After another wash step, add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP). Stop the reaction and measure the absorbance using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[11]

Discussion and Future Perspectives

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective integrin inhibitors. As exemplified by GSK3008348, derivatives of this core structure can achieve picomolar affinity and high selectivity for specific integrin subtypes, in this case, αvβ6.[1] This high selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window. The mechanism of action of GSK3008348, inducing integrin internalization and degradation, suggests a potential for prolonged pharmacodynamic effects.[1]

In comparison, other inhibitors like Cilengitide, a cyclic RGD peptide mimetic, exhibit broader activity, targeting both αvβ3 and αvβ5 integrins with nanomolar potency.[2][3] While this broader spectrum may be advantageous in certain therapeutic contexts, it could also lead to a different side-effect profile. Non-peptide small molecules like GLPG0187 also demonstrate high potency for αvβ3.[4]

The choice of an optimal integrin inhibitor will ultimately depend on the specific therapeutic application. For diseases driven by a particular integrin subtype, such as the role of αvβ6 in idiopathic pulmonary fibrosis, a highly selective inhibitor like GSK3008348 may be preferred. In contrast, for multifactorial diseases like cancer, where multiple integrins can contribute to pathology, a broader spectrum inhibitor might be more effective.

The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of novel integrin inhibitors. Rigorous in vitro characterization of potency, selectivity, and mechanism of action is essential for the successful translation of these promising therapeutic agents into the clinic. Future research will likely focus on further refining the selectivity of these compounds and exploring novel delivery mechanisms to enhance their efficacy and safety.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,8-naphthyridine core represents a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antibacterial potential. Experimental data is presented to support these relationships, alongside detailed protocols for key biological assays.

The 1,8-naphthyridine nucleus, a heterocyclic system of two fused pyridine rings, has proven to be a versatile template for the design of potent therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and even neurological activities.[1][3] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Anticancer Activity: Targeting Kinases and Beyond

A significant area of investigation for 1,8-naphthyridine derivatives has been in oncology.[4] Many of these compounds exert their anticancer effects by inhibiting key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases.[4][5]

Structure-Activity Relationship Insights

The anticancer activity of 1,8-naphthyridine derivatives is intricately linked to the nature and position of substituents on the core structure. For instance, in the pursuit of potent anticancer agents, modifications at the C-2, C-3, and C-7 positions have been extensively explored.

One study highlighted that the introduction of a naphthyl group at the C-2 position and specific substitutions on this ring were crucial for cytotoxic activity against several human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancers.[6] The presence of a C-4 carbonyl group and a C-1 NH group on the naphthyridine ring were also identified as important for cytotoxicity.[6]

Furthermore, research into bis(trifluoromethyl)phenyl-quinoline-benzamide-[7][8]-naphthyridine and imidazo[1,2-a][7][8]-naphthyridine derivatives revealed that the presence of electron-withdrawing groups and hydrogen bond donors significantly enhanced their cytotoxic effects against MCF-7, A549, and SiHa cancer cell lines.[9]

The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Key Structural Features
Compound 16 HL-60 (Leukemia)0.1Naphthyl group at C-2
HeLa (Cervical)0.7
PC-3 (Prostate)5.1
Derivative 5b MCF-7 (Breast)11.25 ± 0.09bis(trifluoromethyl)phenyl-quinoline-benzamide moiety
A549 (Lung)23.19 ± 0.45
SiHa (Cervical)29.22 ± 0.35
Derivative 5e MCF-7 (Breast)13.45 ± 0.09imidazo[1,2-a][7][8]-naphthyridine core
A549 (Lung)26.24 ± 0.41
SiHa (Cervical)30.18 ± 0.39

Data compiled from multiple sources.[6][9]

Signaling Pathway Inhibition: EGFR and c-Met

A key mechanism through which 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of signaling pathways crucial for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met) signaling pathways are prominent targets.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Signaling_Proteins Activates Naphthyridine_Derivative 1,8-Naphthyridine Derivative Naphthyridine_Derivative->Autophosphorylation Inhibits

Antibacterial Activity: A Renewed Approach

The 1,8-naphthyridine scaffold is historically significant in the development of antibacterial agents, with nalidixic acid being a notable example.[10] Research continues to explore new derivatives to combat the growing threat of antibiotic resistance.[11][12]

Structure-Activity Relationship Insights

The antibacterial potency of 1,8-naphthyridine derivatives is highly dependent on the substituents at various positions of the core ring system. For instance, the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position has been a cornerstone in the development of potent fluoroquinolone antibiotics.[10]

Recent studies have also investigated the potential of 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[11][12] While some derivatives may not possess strong intrinsic antibacterial activity, they can act as synergists, reducing the minimum inhibitory concentration (MIC) of conventional antibiotics.[12]

The table below presents the antibacterial activity of selected 1,8-naphthyridine derivatives.

Compound IDBacterial StrainMIC (µg/mL)Key Structural Features
Nalidixic Acid Gram-negative bacteriaVaries1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid
Compound 5b E. coli26Phenyl-quinoline-benzamide moiety
S. aureus28.5
1,8-NA (in combination with ofloxacin) E. coli 06 (multi-resistant)4 (from 32)7-acetamido-1,8-naphthyridin-4(1H)-one
1,8-NA (in combination with lomefloxacin) E. coli 06 (multi-resistant)2 (from 16)

Data compiled from multiple sources.[10][12][13]

Experimental Workflow for SAR Studies

The determination of the structure-activity relationship for novel compounds involves a systematic process of synthesis and biological evaluation.

SAR_Workflow Start Start Synthesis Synthesis of 1,8-Naphthyridine Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (e.g., Anticancer, Antibacterial) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Identify Lead Compound Lead_Optimization->Synthesis Iterative Refinement

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of 1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The 1,8-naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The 1,8-naphthyridine derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Control wells (with and without bacterial growth) are included to ensure the validity of the assay.[12][14]

Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. By leveraging the insights gained from SAR studies and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Comparative Cross-Reactivity Analysis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a key pharmacophore in the development of integrin inhibitors. Due to the limited public availability of specific cross-reactivity studies on this exact molecule, this guide leverages data from a structurally related and extensively characterized analog, GSK3008348, to provide insights into the potential off-target binding profile.

Executive Summary

This compound serves as a foundational structure for a class of integrin inhibitors targeting primarily αvβ3 and αvβ6 integrins. These integrins are implicated in a variety of physiological and pathological processes, including angiogenesis, fibrosis, and tumor metastasis. Understanding the cross-reactivity of this chemical scaffold is crucial for predicting potential off-target effects and ensuring the selective therapeutic action of drug candidates.

This guide presents quantitative binding data for the analog GSK3008348 against a panel of related integrins, details the standard experimental protocols for assessing such interactions, and visualizes the key signaling pathways associated with the primary molecular targets.

Cross-Reactivity Profile of a Tetrahydro-1,8-naphthyridine Analog

CompoundTarget IntegrinIC50 (nM)
GSK3008348 αvβ61.50
αvβ12.83
αvβ82.26
αvβ54.00
αvβ312.53

Data sourced from publicly available information on GSK3008348.

The data indicates that while GSK3008348 is most potent against αvβ6, it exhibits nanomolar activity against other αv-class integrins, suggesting a degree of cross-reactivity. This highlights the importance of comprehensive screening for any compound based on the this compound scaffold.

Experimental Protocols

The determination of compound affinity and selectivity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay, which would be applicable for assessing the cross-reactivity of this compound.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cells or tissues expressing the target integrin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand known to bind to the target integrin is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

To assess cross-reactivity, this assay is repeated for a panel of different receptors (e.g., various integrin subtypes, and other unrelated receptors and enzymes).

Signaling Pathways and Visualizations

Integrins αvβ3 and αvβ6 mediate cellular responses through complex signaling networks. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors and predicting their biological effects.

Integrin αvβ3 Signaling

Integrin αvβ3 plays a crucial role in cell adhesion, migration, and angiogenesis. Upon ligand binding, it clusters and activates Focal Adhesion Kinase (FAK), which in turn triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway, promoting cell proliferation and survival.

Integrin_avB3_Signaling cluster_membrane Cell Membrane Integrin_avB3 Integrin αvβ3 FAK FAK Integrin_avB3->FAK Activation ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin_avB3 Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation

Caption: Integrin αvβ3 signaling cascade.

Integrin αvβ6 and TGF-β Signaling

Integrin αvβ6 is a key activator of latent Transforming Growth Factor-beta (TGF-β). This activation is a critical step in the signaling pathway that leads to the phosphorylation of Smad proteins, their translocation to the nucleus, and the subsequent regulation of genes involved in fibrosis and cell differentiation.

Integrin_avB6_TGFB_Signaling cluster_membrane Cell Membrane Integrin_avB6 Integrin αvβ6 Active_TGFB Active TGF-β Integrin_avB6->Active_TGFB Activation TGFBR TGF-β Receptor Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylation Latent_TGFB Latent TGF-β Latent_TGFB->Integrin_avB6 Active_TGFB->TGFBR pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Gene Expression (Fibrosis) Nucleus->Gene_Expression

Caption: Integrin αvβ6-mediated TGF-β signaling.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a compound involves a tiered screening approach, starting with primary assays against the intended targets and progressing to broader panels of related and unrelated targets.

Cross_Reactivity_Workflow Compound Test Compound (3-(5,6,7,8-Tetrahydro-1,8- naphthyridin-2-yl)propanoic acid) Primary_Assay Primary Screening (e.g., Integrin αvβ3/αvβ6 Radioligand Binding Assay) Compound->Primary_Assay Selectivity_Panel Selectivity Panel (Related Integrins) Primary_Assay->Selectivity_Panel Broad_Panel Broad Off-Target Panel (GPCRs, Kinases, Ion Channels, etc.) Selectivity_Panel->Broad_Panel Hit_Confirmation Hit Confirmation & Dose-Response Broad_Panel->Hit_Confirmation Functional_Assays Functional Assays (Cell-based) Hit_Confirmation->Functional_Assays Data_Analysis Data Analysis & Selectivity Profiling Functional_Assays->Data_Analysis

Caption: Workflow for cross-reactivity screening.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective integrin inhibitors. Based on data from the analog GSK3008348, compounds derived from this core structure are likely to exhibit activity against multiple integrin subtypes. Therefore, a thorough cross-reactivity assessment using standardized binding and functional assays is essential during the drug discovery and development process to ensure the desired selectivity and minimize the potential for off-target effects. The signaling pathways and experimental workflows outlined in this guide provide a framework for conducting such investigations.

A Comparative Guide to the Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic methodologies, from classical name reactions to modern, environmentally benign approaches. This guide provides a comparative overview of key synthetic methods for 1,8-naphthyridines, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Friedländer Annulation

The Friedländer synthesis is a cornerstone in the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene group. The versatility and generally high yields of this method have made it a popular choice. Recent advancements have focused on developing greener and more efficient protocols.

Green Friedländer Synthesis using Choline Hydroxide in Water

A contemporary adaptation of the Friedländer reaction utilizes the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst in water. This approach offers high yields, mild reaction conditions, and a simple work-up procedure, aligning with the principles of green chemistry.[1][2]

Experimental Protocol:

A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol; 1.5 mmol if acetone) is stirred in water (1 mL). Choline hydroxide (1 mol%) is then added to the mixture. The reaction is stirred under a nitrogen atmosphere at 50°C for 6-12 hours. Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The organic layer is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Reactant (Active Methylene Compound)ProductReaction Time (h)Yield (%)
Acetone2-Methyl-1,8-naphthyridine6>95
Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine892
1-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][3]naphthyridine1192

Logical Workflow for Green Friedländer Synthesis:

A Reactants: 2-Aminonicotinaldehyde Active Methylene Compound B Solvent & Catalyst: Water (1 mL) Choline Hydroxide (1 mol%) A->B C Reaction Conditions: 50°C, N2 atmosphere 6-12 hours B->C D Work-up: Cool to RT Extract with Ethyl Acetate C->D E Purification: Recrystallization or Column Chromatography D->E F Final Product: Substituted 1,8-Naphthyridine E->F

Caption: Workflow for the Green Friedländer Synthesis of 1,8-Naphthyridines.

Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classical method for quinoline synthesis that can be adapted for the preparation of 1,8-naphthyridines. This reaction typically involves the condensation of an aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions. While historically significant, this method often requires harsh conditions and can lead to the formation of side products.

A modified approach for the synthesis of the parent 1,8-naphthyridine involves the reaction of 2-aminopyridine with glycerol in the presence of "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) as the oxidizing agent and acid catalyst. However, the yields for this specific transformation are reported to be low.

Experimental Protocol (Modified Skraup Synthesis):

To a mixture of 2-aminopyridine and glycerol, "sulfo-mix" and water are added. The reaction mixture is heated to 150°C for 5 hours. After cooling, the mixture is worked up to isolate the 1,8-naphthyridine product. The reported yield for this specific synthesis is approximately 30%.

Starting AmineReagentsProductYield (%)
2-AminopyridineGlycerol, "sulfo-mix", H₂O1,8-Naphthyridine~30

Conrad-Limpach-Knorr Synthesis

This classical method involves the condensation of an aminopyridine with a β-ketoester. Depending on the reaction conditions, different isomers can be obtained. The Conrad-Limpach variation typically involves a thermal condensation followed by cyclization.

Experimental Protocol (Conrad-Limpach type):

A mixture of 2-aminopyridine (0.1 mol) and ethyl acetoacetate (0.1 mol) is treated with 5 mL of concentrated sulfuric acid. The reaction mixture is then refluxed at 135°C for approximately 5 hours. After cooling, the product precipitates and is collected by filtration, dried, and recrystallized from a methanol-ether mixture to yield 2-hydroxy-4-methyl-1,8-naphthyridine.

Starting Amineβ-KetoesterProductYield (%)
2-AminopyridineEthyl acetoacetate2-Hydroxy-4-methyl-1,8-naphthyridine63

Reaction Pathway for Conrad-Limpach Synthesis:

Reactants 2-Aminopyridine + Ethyl Acetoacetate Acid Conc. H2SO4 Reactants->Acid Condensation Condensation Intermediate Acid->Condensation forms Cyclization Thermal Cyclization (Reflux at 135°C) Condensation->Cyclization Product 2-Hydroxy-4-methyl-1,8-naphthyridine Cyclization->Product cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol-type Condensation cluster_2 Step 3: Intramolecular Cyclization & Dehydration Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base 2-AminonicotinaldehydeEnolate 2-AminonicotinaldehydeEnolate Aldol Adduct Aldol Adduct 2-AminonicotinaldehydeEnolate->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate -H2O 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine -H2O

References

spectroscopic analysis of 1,8-naphthyridine derivatives: a comparative guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of the spectroscopic properties of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties.[1] A thorough understanding of their spectroscopic characteristics is crucial for structural elucidation, characterization, and the rational design of new derivatives with customized properties.[1]

This guide provides a comparative overview of Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for a selection of 1,8-naphthyridine derivatives. Detailed experimental methodologies are also included to support the practical application of this information.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission

The electronic absorption and emission properties of 1,8-naphthyridine derivatives are highly sensitive to their substitution patterns and the solvent environment. Substituents can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission maxima.[2]

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridineDichloromethane3584500.23
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridineDichloromethane3504350.18
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridineDichloromethane3654800.15
2-Methyl-1,8-naphthyridineWaterNot ReportedNot ReportedNot Reported
2-Phenyl-7-methyl-1,8-naphthyridineNot ReportedNot ReportedNot ReportedNot Reported

Note: Comprehensive quantum yield data for a wide range of 1,8-naphthyridine derivatives is not always readily available and can be highly dependent on the specific experimental setup.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data: ¹H and ¹³C Chemical Shifts

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,8-naphthyridine derivatives. The chemical shifts (δ) of the protons and carbons in the naphthyridine core and its substituents provide detailed information about the electronic environment and connectivity of the atoms. The following table presents selected ¹H and ¹³C NMR data for representative derivatives.

DerivativeSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Benzo[b][1]naphthyridoneDMSO-d612.25 (N10-H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7)[3]177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83[3]
2,4-Dimethyl-5-amino-benzo[b][1]naphthyridineDMSO-d67.91 (H-6), 7.45 (H-9), 7.35 (H-8), 6.95 (H-3), 6.71 (H-7), 2.50 (CH3), 2.45 (CH3)157.80, 156.41, 150.11, 148.80, 145.21, 132.75, 125.62, 122.63, 121.76, 119.88, 110.90, 25.18, 25.06
2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d68.99 (d, 2H), 8.33 (m, 1H), 7.47 (dd, 1H), 7.09 (dd, 2H), 6.68 (m, 2H), 6.57 (t, 1H), 5.59 (s, 1H), 3.99 (s, 2H), 3.82 (m, 4H), 3.74 (m, 4H)[4]167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 44.84, 44.51[4]
2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d68.99 (m, 2H), 8.32 (m, 1H), 7.47 (dd, 1H), 6.84 (d, 1H), 6.51 (d, 1H), 6.42 (dd, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.82 (m, 4H), 3.72 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H)[4]169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85[4]

Mass Spectrometry (MS) Data

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of synthesized 1,8-naphthyridine derivatives. The mass-to-charge ratio (m/z) is a critical parameter for this validation.

DerivativeIonization Method[M]+ or [M+H]⁺ (m/z)
1,8-NaphthyridineElectron Ionization (EI)130.15[5]
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazideEI347
2-phenyl-7-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1,8-naphthyridineNot Reported366
3-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenyl-7-methyl-1,8-naphthyridineNot Reported396
2-(4-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESI240.15[4]
2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESINot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses.

UV-Vis Absorption Spectroscopy[1]
  • Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. A series of dilutions are then made from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.

  • Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorption spectra of the sample solutions are then recorded over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectra.

Fluorescence Spectroscopy[1]
  • Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

  • Instrumentation and Measurement: A spectrofluorometer equipped with an excitation and an emission monochromator is used. The excitation wavelength is set to the λmax determined from the UV-Vis absorption spectrum. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

  • Data Analysis: The wavelength of maximum emission (λem) is identified. For quantum yield (ΦF) determination, a standard fluorescent compound with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

NMR Spectroscopy (¹H and ¹³C)[1]
  • Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if required. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The ¹H NMR spectrum is typically acquired with 16-64 scans, while the ¹³C NMR spectrum may require a larger number of scans for an adequate signal-to-noise ratio.

  • Data Analysis: The spectra are processed (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS (0 ppm). The integration of peaks in the ¹H NMR spectrum determines the relative number of protons, and coupling patterns (splitting) help to deduce the connectivity of protons.

Mass Spectrometry[1]
  • Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation and Measurement: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample can be introduced into the mass spectrometer by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]⁺) is determined to confirm the molecular weight of the derivative.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the relationship between the chemical structure and the resulting spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,8-Naphthyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation Fluorescence->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Property_Comparison Property Comparison Structure_Elucidation->Property_Comparison

Caption: General workflow for the synthesis and spectroscopic analysis of 1,8-naphthyridine derivatives.

Structure_Property_Relationship cluster_structure Chemical Structure cluster_properties Spectroscopic Properties Core 1,8-Naphthyridine Core Substituents Substituents (e.g., -CH₃, -NH₂, -Ph) UV_Vis_Shifts λmax Shifts (UV-Vis) Core->UV_Vis_Shifts Fluorescence_Shifts λem Shifts (Fluorescence) Core->Fluorescence_Shifts NMR_Shifts Chemical Shifts (NMR) Core->NMR_Shifts Mass_Fragments Fragmentation (MS) Core->Mass_Fragments Substituents->UV_Vis_Shifts Substituents->Fluorescence_Shifts Substituents->NMR_Shifts Substituents->Mass_Fragments

Caption: Influence of the core structure and substituents on the spectroscopic properties of 1,8-naphthyridines.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to establishing the purity of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a key intermediate in the development of novel therapeutics, including integrin inhibitors. This guide provides a comparative analysis of essential analytical techniques, complete with experimental protocols and data presentation, to ensure the reliability and reproducibility of research and development activities.

The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For this compound, a molecule of significant interest, particularly as a scaffold for αvβ3 integrin antagonists, rigorous purity assessment is paramount. This guide details and compares the most effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Comparative Analysis of Purity Assessment Methods

Each analytical technique offers unique advantages and sensitivities in detecting and quantifying the target molecule and its potential impurities. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the stage of drug development.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase, detected by UV absorbance.Relative purity (area %), retention times of impurities.High sensitivity for UV-active impurities, excellent resolving power, robust and reproducible.Requires a reference standard for absolute quantification, non-UV active impurities may not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity (%w/w), structural confirmation of the main component and impurities.Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight confirmation, identification of impurities based on fragmentation patterns.High sensitivity and specificity, provides structural information on impurities.Quantification can be challenging without appropriate standards, matrix effects can influence ionization.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage composition of C, H, N, and other elements.Confirms the empirical formula of the bulk material.Does not provide information on the nature of individual impurities, requires a relatively pure sample for accurate results.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • A gradient elution is recommended for optimal separation of potential impurities with varying polarities (e.g., starting with a higher proportion of Solvent A and gradually increasing Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample to be tested at the same concentration as the standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and is a powerful orthogonal technique to HPLC.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the analyte and internal standard are fully soluble (e.g., DMSO-d₆ or MeOD-d₄).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals. Suitable internal standards for this compound could include maleic acid or 1,4-bis(trimethylsilyl)benzene.[1][2]

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a known amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all signals of interest is crucial for accurate integration. This is typically 5 times the longest T1 relaxation time of the signals being quantified (e.g., 30-60 seconds).

    • Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Mass Spectrometry (MS)

MS is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: ESI in positive ion mode is generally suitable for this nitrogen-containing heterocyclic compound.

  • Analysis:

    • Full Scan: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used to confirm the structure and to identify impurities that may have different fragmentation pathways. For the tetrahydro-1,8-naphthyridine core, characteristic fragmentation may involve cleavages of the saturated ring and the propanoic acid side chain.[3]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

Elemental Analysis (EA)

EA is a fundamental technique to verify the elemental composition of the synthesized compound.

  • Instrumentation: An elemental analyzer capable of CHN analysis.

  • Procedure:

    • A precisely weighed amount of the dried and pure sample is combusted in a high-oxygen environment.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

    • The percentage of each element is calculated and compared to the theoretical values for the molecular formula C₁₁H₁₄N₂O₂.

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

General workflow for HPLC purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Co-dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum with Long Relaxation Delay dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Purity Report calculate->report

Workflow for absolute purity determination by qNMR.

Comparison with Alternative αvβ3 Integrin Inhibitors

The purity assessment of this compound can be benchmarked against the analytical control strategies for other well-established non-peptidic αvβ3 integrin inhibitors.

Alternative Compound Key Structural Features Reported Purity Assessment Methods Key Considerations
MK-0429 (L-000845704) Contains a tetrahydro-[4][5]-naphthyridine moiety.HPLC, Mass Spectrometry.[4]The synthesis involves multiple steps, necessitating rigorous chromatographic purification and characterization to control process-related impurities.
Cilengitide Cyclic pentapeptide containing the RGD sequence.HPLC, LC-MS.[4][6]As a peptide, purity analysis must also consider diastereomeric and sequence-related impurities.
Tirofiban Non-peptide tyrosine derivative.HPLC, LC-MS.[7][8]Stability-indicating HPLC methods are crucial to monitor for degradation products, especially under acidic conditions.

The analytical strategies for these alternatives underscore the importance of employing a combination of chromatographic and spectroscopic techniques to ensure the comprehensive characterization and quality control of potent pharmaceutical compounds.

Conclusion

A multi-faceted approach is recommended for the robust assessment of the purity of synthesized this compound. While HPLC provides a high-throughput and sensitive method for routine analysis and impurity profiling, qNMR offers an invaluable orthogonal technique for absolute purity determination and structural confirmation. Mass spectrometry is essential for molecular weight verification and the identification of unknown impurities, and elemental analysis serves as a fundamental check of the bulk material's elemental composition. By employing these complementary techniques with rigorous, well-documented protocols, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby fostering confidence in subsequent biological and pharmacological studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. The following procedures are based on general best practices for handling heterocyclic carboxylic acids and should be supplemented by a thorough review of any specific safety data sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and vapors that could cause serious eye irritation or injury.
Skin Chemical-resistant gloves (nitrile or neoprene are recommended), a lab coat or disposable gown, and closed-toe shoesPrevents skin contact, which may cause irritation or allergic reactions. Full body protection is crucial in the event of a spill.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area is clean, uncluttered, and located within a properly functioning chemical fume hood.

  • Verify the accessibility and functionality of the nearest eyewash station and safety shower.

  • Assemble all necessary equipment and reagents before commencing work.

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Conduct all manipulations of the compound exclusively within a chemical fume hood to control exposure.

  • To prevent the generation of dust, use gentle scooping or weighing on anti-static paper.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Keep all containers tightly sealed when not in immediate use.

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

Waste Segregation:

  • Segregate waste streams to avoid incompatible materials. This compound should be classified as a chemical hazardous waste.

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[2]

  • Ensure the hazardous waste container is properly labeled with the full chemical name and any relevant hazard information.

  • Contact your EHS department to schedule a pickup for disposal by a licensed hazardous waste management company.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

prep Preparation - Clean workspace - Verify safety equipment - Assemble materials ppe Don PPE - Goggles & face shield - Gloves - Lab coat prep->ppe handling Handling in Fume Hood - Weighing - Solution preparation ppe->handling post_handling Post-Handling - Clean workspace - Doff PPE handling->post_handling waste Waste Disposal - Segregate waste - Label container - Contact EHS post_handling->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.